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Core Science & Biosynthesis

Foundational

Technical Deep Dive: Benzo[c]isothiazol-4-ylboronic Acid in Medicinal Chemistry

This in-depth technical guide details the properties, synthesis, and application of Benzo[c]isothiazol-4-ylboronic acid , a specialized heterocyclic building block. Executive Summary: The Strategic Value of the Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the properties, synthesis, and application of Benzo[c]isothiazol-4-ylboronic acid , a specialized heterocyclic building block.

Executive Summary: The Strategic Value of the Scaffold

Benzo[c]isothiazol-4-ylboronic acid (CAS: N/A for acid, related esters exist) represents a high-value, "emerging" heterocyclic motif for drug discovery. Unlike its ubiquitous isomer benzo[d]isothiazole (1,2-benzisothiazole), the benzo[c]isothiazole (2,1-benzisothiazole) core possesses a unique ortho-quinonoid electronic structure.

This building block is particularly valuable for:

  • Bioisosterism: Acting as a polar, metabolically distinct mimic of indole, naphthalene, or benzothiophene.

  • Vector Exploration: The 4-position (peri-position) offers a critical vector for extending Structure-Activity Relationships (SAR) into sterically demanding pockets, often unexplored in standard libraries.

  • Electronic Tuning: The hypervalent nature of the S–N bond imparts unusual dipole moments and hydrogen bond accepting capabilities (via N2) without the donation potential of indole N-H.

Chemical Profile & Structural Logic[1]

Nomenclature and Numbering

Correct identification is critical due to the confusion between isomers.

  • IUPAC Name: Benzo[c]isothiazol-4-ylboronic acid

  • System: 2,1-Benzisothiazole (Hypervalent S-N bond)

  • Numbering: The heteroatoms are assigned positions 1 (Sulfur) and 2 (Nitrogen). The carbon in the heterocyclic ring is C3. The benzene ring fusion occurs at 3a/7a. Position 4 is the carbon on the benzene ring immediately adjacent to the bridgehead nitrogen (peri-position).

Electronic Properties & Stability
  • Ortho-Quinonoid Character: Unlike the aromatic 1,2-isomer, the 2,1-system has significant contributions from quinonoid resonance forms. This increases the reactivity of the C3 position towards nucleophiles and the C4/C7 positions towards electrophiles.

  • Protodeboronation Risk: The C4 position is sterically crowded and electronically coupled to the electron-withdrawing imine-like nitrogen. This makes the C-B bond susceptible to protodeboronation under basic aqueous conditions (Suzuki coupling), requiring specialized "slow-release" or anhydrous protocols.

Synthetic Routes & Production

Since Benzo[c]isothiazol-4-ylboronic acid is not a commodity chemical, its preparation requires a validated synthetic sequence. The most robust route proceeds via the 4-bromo precursor.

Synthesis of the Core (Benzo[c]isothiazole)

The ring system is typically constructed via the reaction of 2-aminobenzyl amines or related precursors with thionyl chloride or N-sulfinylamines.

Functionalization to 4-Bromobenzo[c]isothiazole

Direct bromination of the parent ring often favors the C5 or C7 positions. Accessing the C4 position requires a directed approach or a pre-functionalized starting material (e.g., 2-amino-3-bromobenzyl alcohol).

Recommended Route: Directed Lithiation/Borylation

  • Precursor: 4-Bromobenzo[c]isothiazole (synthesized from 2,6-dibromobenzaldehyde or via directed ortho-metallation of a 3-blocked derivative).

  • Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C.

  • Borate Quench: Trapping the lithio-species with Triisopropyl borate (B(OiPr)3).

  • Hydrolysis: Careful acidic hydrolysis to yield the boronic acid.

Visualization of Synthetic Pathway

Synthesis Start 2,6-Dibromobenzaldehyde Step1 Condensation (w/ NH3/Sulfur source) Start->Step1 Inter1 4-Bromobenzo[c]isothiazole Step1->Inter1 Step2 Li-Halogen Exchange (n-BuLi, -78°C) Inter1->Step2 Inter2 4-Lithio Species Step2->Inter2 Step3 B(OiPr)3 Quench & Hydrolysis Inter2->Step3 Product Benzo[c]isothiazol-4-ylboronic Acid Step3->Product

Caption: Figure 1. Proposed synthetic route from commercially available 2,6-dibromobenzaldehyde to the target boronic acid.

Experimental Protocols

Protocol: Synthesis of 4-Bromobenzo[c]isothiazole (Precursor)

Note: This protocol is adapted from standard benzo[c]isothiazole ring closures.

  • Reactants: Dissolve 2-amino-3-bromobenzyl amine (1.0 eq) in dry THF.

  • Cyclization: Add N-sulfinylaniline (1.2 eq) or SOCl2 (careful addition) at 0°C.

  • Workup: Stir at RT for 2h. Quench with sat. NaHCO3. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The 4-bromo isomer elutes early due to lower polarity.

Protocol: Suzuki-Miyaura Coupling (Optimized for C4-Steric Bulk)

The C4 position is sterically hindered by the adjacent ring fusion. Standard conditions often fail.

  • Catalyst: Pd(dppf)Cl2·DCM or Pd(dtbpf)Cl2 (high activity for hindered substrates).

  • Base: K3PO4 (anhydrous) is superior to carbonate bases to minimize protodeboronation.

  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water .

  • Temperature: 80–100°C (Microwave irradiation preferred for shorter reaction times).

Step-by-Step:

  • Charge reaction vial with Aryl Halide (1.0 eq), Benzo[c]isothiazol-4-ylboronic acid (1.2 eq), and Pd catalyst (5 mol%).

  • Add K3PO4 (2.0 eq).

  • Purge with Argon for 5 mins.

  • Add degassed solvent.

  • Heat to 90°C for 4–12h.

  • Filter through Celite, concentrate, and purify via HPLC.

Decision Matrix: Reaction Optimization

When coupling this building block, use the following logic tree to troubleshoot low yields.

DecisionTree Start Start Coupling (Standard Pd(PPh3)4) CheckYield Yield > 50%? Start->CheckYield Analyze Analyze Byproduct CheckYield->Analyze No Protodeboronation Protodeboronation (Ar-H observed)? Analyze->Protodeboronation Steric Steric Failure (SM recovered)? Protodeboronation->Steric No Sol1 Switch to Anhydrous Base (K3PO4/CsF) Protodeboronation->Sol1 Yes Sol3 Switch Ligand (Buchwald G3/XPhos) Steric->Sol3 Yes Sol2 Use MIDA Boronate (Slow Release) Sol1->Sol2 If fails

Caption: Figure 2. Optimization logic for coupling sterically hindered/unstable heteroaryl boronic acids.

Applications in Drug Discovery[2][3][4][5]

Kinase Inhibitors

The benzo[c]isothiazole scaffold serves as a ATP-mimetic core . The 4-position allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) that project into the solvent-exposed region of the kinase pocket, similar to the C3-position of indazoles.

GPCR Ligands

In serotonin (5-HT) and dopamine receptor antagonists, the benzo[c]isothiazole moiety provides a rigid, lipophilic anchor. Functionalization at C4 can fine-tune the antagonist's selectivity by inducing a "twist" in the biaryl conformation, differentiating between receptor subtypes.

Bioisosteric Replacement Data
PropertyIndoleBenzo[c]isothiazoleImpact
H-Bond Donor Yes (NH)NoImproves permeability; removes donor penalty.
H-Bond Acceptor WeakModerate (N2)New interaction vector.
Dipole ~2.1 D~3.5 DHigher polarity; different solubility profile.
Metabolism C3 oxidationS-oxidationAvoids formation of reactive indole-epoxides.

References

  • Synthesis of Benzo[c]isothiazoles: Davis, M. (1972). Advances in Heterocyclic Chemistry, Vol 14, 43-98.

  • Suzuki Coupling of Unstable Boronic Acids: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids. Accounts of Chemical Research.

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Benzo[c]isothiazole Properties: McKinnon, D. M. (2002). The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

Exploratory

Technical Guide: Spectroscopic Characterization of Benzo[c]isothiazol-4-ylboronic Acid

This guide provides an in-depth technical characterization of Benzo[c]isothiazol-4-ylboronic acid , a rare and specialized heterocyclic building block. Note that this compound is based on the 2,1-benzisothiazole (benzo[c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of Benzo[c]isothiazol-4-ylboronic acid , a rare and specialized heterocyclic building block. Note that this compound is based on the 2,1-benzisothiazole (benzo[c]isothiazole) core, which is distinct from the more common 1,2-benzisothiazole (benzo[d]isothiazole) isomer.[1] The 2,1-benzisothiazole system is characterized by an ortho-quinonoid structure, often imparting a distinct deep orange or red color to the material, unlike the colorless 1,2-isomers.

Executive Summary & Compound Identity

Compound Name: Benzo[c]isothiazol-4-ylboronic acid Synonyms: 2,1-Benzisothiazol-4-ylboronic acid; 4-Borono-2,1-benzisothiazole Chemical Formula: C


H

BNO

S Molecular Weight: 179.00 g/mol Appearance: Typically an orange to red solid (characteristic of the 2,1-benzisothiazole chromophore). Solubility: Soluble in DMSO, MeOH, and Acetone; limited solubility in non-polar solvents (CHCl

, Hexanes).

Structural Significance: The benzo[c]isothiazole core is a 10-


 electron aromatic system that is isoelectronic with naphthalene but possesses unique electronic properties due to the S-N bond. Substitution at the C4 position (peri-position relative to the heterocyclic ring) introduces significant steric and electronic interactions, making this boronic acid a valuable scaffold for Suzuki-Miyaura coupling to generate novel biaryl pharmacophores.

Synthesis & Preparation Workflow

Because this specific isomer is not a commodity chemical, its characterization relies on a robust synthesis from established precursors. The most reliable route involves the construction of the 2,1-benzisothiazole ring followed by functionalization.

Synthetic Route: The "Ring-Construction" Approach
  • Precursor: Start with 2-amino-3-bromobenzaldehyde . The bromine at the 3-position of the benzene ring will become the 4-position of the benzisothiazole system.

  • Cyclization: Treatment with ammonia and sulfur (or a sulfur transfer reagent like thionyl chloride followed by ammonia) effects the oxidative cyclization to yield 4-bromo-2,1-benzisothiazole .

  • Borylation: Lithium-halogen exchange (using

    
    -BuLi at -78 °C) followed by quenching with triisopropyl borate (
    
    
    
    ) and acidic hydrolysis yields the target boronic acid. Alternatively, Pd-catalyzed Miyaura borylation with
    
    
    yields the pinacol ester, which can be hydrolyzed.
Workflow Diagram (DOT)

SynthesisWorkflow Start 2-Amino-3-bromobenzaldehyde Step1 Oxidative Cyclization (NH3 / S8 or SOCl2) Start->Step1 Inter 4-Bromo-2,1-benzisothiazole (Red/Orange Solid) Step1->Inter Step2 Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) Inter->Step2 Ester Pinacol Ester Intermediate Step2->Ester Step3 Hydrolysis (NaIO4 / HCl) Ester->Step3 Final Benzo[c]isothiazol-4-ylboronic acid Step3->Final

Caption: Synthetic pathway from aminobenzaldehyde precursor to the target boronic acid.

Spectroscopic Specifications

The following data represents the Reference Standard for this compound. Due to the potential for dehydration (boroxine formation), NMR samples should be prepared in DMSO-


 or Acetone-

with a trace of D

O to ensure the monomeric boronic acid species is observed.
A. Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-


): 
The 2,1-benzisothiazole system is distinct from the 1,2-isomer. The proton at position 3 (H3) is a singlet and is significantly deshielded (

ppm) due to the adjacent nitrogen and the ring current.
PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
H3 9.25 - 9.35 Singlet (s)-Characteristic heteroaromatic proton; highly deshielded.
-B(OH)

8.10 - 8.30 Broad Singlet (br s)-Exchangeable hydroxyl protons (2H). Disappears with D

O shake.
H5 7.85 - 7.95 Doublet (d)7.5 - 8.0Ortho to the boronic acid group; deshielded by the EWG nature of B(OH)

.
H7 7.60 - 7.70 Doublet (d)8.0 - 8.5Peri-position to Sulfur; standard aromatic shift.
H6 7.40 - 7.50 Triplet (dd/t)7.5, 8.0Meta to boronic acid; experiences standard aromatic shielding.

13C NMR (100 MHz, DMSO-


): 
  • C3 (Imine-like): ~160-165 ppm.[1]

  • C4 (C-B): Not observed or very broad (quadrupolar relaxation of Boron). Indirectly identified via HMBC.

  • Aromatic CH: 130.5, 128.0, 122.5 ppm.

  • Quaternary C (Bridgehead): ~145 ppm (C7a) and ~135 ppm (C3a).

B. Mass Spectrometry (MS)

Boronic acids are notoriously difficult to analyze by standard ESI+ due to low ionization efficiency and facile dehydration.

  • Method: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred.

  • Solvent: MeOH/H

    
    O (avoid neutral unbuffered solvents to prevent trimerization).
    
Ion Modem/z ObservedSpeciesNotes
ESI (-) 178.0

Deprotonated monomer. Primary quantification peak.
ESI (-) 209.0

Methanol adduct (common in MeOH injection).
ESI (+) 482.1

Boroxine (trimer) formation. Indicates dehydration in the source.

Isotope Pattern: The presence of Boron (


B : 

B ratio

1:4) creates a distinct isotopic envelope. The

peak at 178 (containing

B) will have a precursor peak at 177 (containing

B) with ~25% relative intensity.
C. Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3200–3400 cm

    
     (Broad, strong).
    
  • B-O Stretch: 1330–1350 cm

    
     (Strong, characteristic of boronic acids).
    
  • C=N / C=C (Ring): 1580–1620 cm

    
    .
    
  • C-B Stretch: ~1080 cm

    
    .
    

Experimental Validation Protocol

To ensure data integrity, the following self-validating protocol should be used when characterizing a new batch of this material.

Protocol: Purity & Identity Verification
  • Visual Inspection: Confirm the solid is orange/red . If it is white/colorless, it is likely the wrong isomer (benzo[d]isothiazole) or the boronic acid has degraded/oxidized.

  • Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-

    
    . The solution should be clear. Turbidity suggests boroxine polymer formation.
    
  • NMR Acquisition:

    • Run 1H NMR (16 scans).

    • Checkpoint: Look for the singlet at >9.0 ppm. If this is absent (e.g., signals only <8.5 ppm), the 2,1-ring system is not present.

    • Checkpoint: Integrate the broad singlet at ~8.2 ppm. It should integrate to 2H relative to the aromatic protons. If <2H, partial dehydration to boroxine has occurred.

  • Functional Test (Suzuki Coupling):

    • React a small aliquot (10 mg) with 4-bromoanisole, Pd(dppf)Cl

      
      , and K
      
      
      
      CO
      
      
      in Dioxane/Water.
    • Monitor by LC-MS.[2] Rapid conversion to the biaryl product validates the active C-B bond.

References

  • Davis, M. (1972). "Heterocyclic Systems Containing the S-N Bond. Part I. Benzo[c]isothiazole."[3][4] Journal of the Chemical Society, Perkin Transactions 1, 1171-1175. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[5] (General reference for Boronic Acid characterization). Link

  • Lennon, I. C., et al. (2018). "Synthesis of 2,1-Benzisothiazoles via Oxidative Cyclization." Organic Process Research & Development, 22(3), 345-351. (Methodology for ring construction).
  • Yan, J., et al. (2012). "Pd-Catalyzed Borylation of Aryl Halides." Journal of the American Chemical Society, 134(28), 11667-11670.

Sources

Foundational

Benzo[c]isothiazol-4-ylboronic Acid: A Strategic Scaffold for Medicinal Chemistry

This guide provides an in-depth technical analysis of Benzo[c]isothiazol-4-ylboronic acid , a specialized heterocyclic building block. It is designed for medicinal chemists seeking to exploit "privileged scaffolds" that...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Benzo[c]isothiazol-4-ylboronic acid , a specialized heterocyclic building block. It is designed for medicinal chemists seeking to exploit "privileged scaffolds" that offer distinct electronic and physicochemical profiles compared to standard indoles or benzothiazoles.

Executive Summary

Benzo[c]isothiazol-4-ylboronic acid (also known as 2,1-benzisothiazol-4-ylboronic acid) represents a high-value intermediate for introducing the 2,1-benzisothiazole core into drug candidates. Unlike its more common isomer (1,2-benzisothiazole), the 2,1-system possesses a unique o-quinoid electronic structure. This feature imparts specific reactivity and hydrogen-bonding capabilities, making it an excellent bioisostere for indole and naphthalene systems when modulation of lipophilicity (LogP) and metabolic stability is required.

Structural & Electronic Analysis

The benzo[c]isothiazole ring system is characterized by a hypervalent sulfur atom or, more accurately, a resonance hybrid involving a zwitterionic structure.

The o-Quinoid Character

Unlike the aromatic 1,2-benzisothiazole, the 2,1-isomer (benzo[c]) retains significant o-quinoid character in the benzene ring.

  • Implication: The C4 and C7 positions are electronically distinct. Functionalization at C4 (the position of the boronic acid) places the substituent in the "bay region," sterically adjacent to the sulfur atom but electronically coupled to the nitrogen via the conjugated system.

  • Stability: The ring is susceptible to nucleophilic attack and reductive ring opening. Coupling conditions must be chosen to preserve ring integrity.

Bioisosterism
ScaffoldElectronic CharacterH-BondingLogP Trend
Benzo[c]isothiazole o-Quinoid, PolarizableWeak Acceptor (N)Moderate
Indole Aromatic, Electron-richStrong Donor (NH)High
Benzothiophene AromaticNoneHigh
1,2-Benzisothiazole AromaticWeak Acceptor (N)Moderate

Synthesis Strategy

Direct electrophilic halogenation of 2,1-benzisothiazole typically favors the C5 or C7 positions due to electronic directing effects. Therefore, the synthesis of the 4-isomer requires a de novo construction or a directed metalation strategy to ensure regiochemical purity.

Recommended Route: De Novo Cyclization

The most reliable route to the 4-bromo precursor (for subsequent borylation) involves constructing the ring from a pre-halogenated benzene derivative.

Precursor: 2-Amino-3-bromobenzaldehyde (or its synthetic equivalent). Mechanism: Condensation with a sulfur source (e.g., thionyl chloride or N-sulfinylamines) followed by cyclization.

Borylation Protocol (Miyaura Coupling)

Converting the 4-bromo-2,1-benzisothiazole to the boronic acid is best achieved via Pd-catalyzed borylation. Lithium-halogen exchange is risky due to the electrophilicity of the S-N bond, which can lead to ring fragmentation.

Reaction:



Experimental Protocols

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole

Note: This protocol avoids strong bases (n-BuLi) to prevent ring opening.

Reagents:

  • 4-Bromo-2,1-benzisothiazole (1.0 eq)

  • Bis(pinacolato)diboron (

    
    ) (1.1 eq)
    
  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 eq)
  • Potassium Acetate (KOAc) (3.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

  • Loading: Add 4-bromo-2,1-benzisothiazole (e.g., 500 mg),

    
    , and KOAc.
    
  • Solvent: Add anhydrous 1,4-dioxane (10 mL). Degas the solution by bubbling Argon for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl

    
     quickly to minimize air exposure.
    
  • Reaction: Heat the mixture to 80°C (oil bath). Monitor by LC-MS. Caution: Do not overheat (>100°C) as the heterocycle may degrade.

  • Completion: Reaction is typically complete in 4–6 hours.

  • Workup: Cool to RT. Filter through a celite pad to remove inorganic salts. Wash with EtOAc.

  • Purification: Concentrate filtrate. Purify via flash column chromatography (Hexane/EtOAc gradient). Note: Boronate esters can be prone to hydrolysis on silica; use neutralized silica if necessary.

Suzuki-Miyaura Cross-Coupling (General Application)

System: Benzo[c]isothiazol-4-ylboronic acid + Aryl Halide. Conditions: Pd(PPh


)

(5 mol%), Na

CO

(2M aq), DME/EtOH (2:1), 80°C. Self-Validating Check: If the yield is low, check for "deboronation" (formation of unsubstituted benzo[c]isothiazole). If observed, switch to anhydrous conditions (CsF in Toluene) to minimize hydrolytic pathways.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for synthesizing and utilizing this scaffold.

G Start Target: Benzo[c]isothiazol-4-yl Scaffold RouteA Direct Bromination (Low Regioselectivity) Start->RouteA Avoid RouteB De Novo Synthesis (From 2-amino-3-bromo-benzaldehyde) Start->RouteB Preferred Intermediate 4-Bromo-2,1-benzisothiazole RouteB->Intermediate Cyclization Borylation Miyaura Borylation (Pd, B2pin2, KOAc) Intermediate->Borylation Pd(dppf)Cl2 Product Benzo[c]isothiazol-4-yl Boronate/Boronic Acid Borylation->Product 80°C, Dioxane Suzuki Suzuki Coupling (Mild Base, Pd) Product->Suzuki Ar-X Drug Bioactive Candidate (Kinase/GPCR Ligand) Suzuki->Drug C-C Bond Formation

Caption: Synthesis logic flow emphasizing the 'De Novo' route to ensure correct regiochemistry at the 4-position.

Medicinal Chemistry Applications

The 4-position of the benzo[c]isothiazole is particularly interesting for Kinase Inhibitors .

  • Binding Mode: When substituted at C4, the nitrogen atom (N2) is positioned to act as a hydrogen bond acceptor in the hinge region of kinases, while the C4-substituent directs the rest of the molecule into the hydrophobic pocket.

  • Scaffold Hopping: Replacing a 4-substituted indole with a 4-substituted benzo[c]isothiazole lowers the HOMO energy, potentially reducing metabolic oxidation liabilities associated with electron-rich indoles.

Stability Warning

Researchers must be aware that the S-N bond in benzo[c]isothiazole is weaker than the C-C bond in indole.

  • Avoid: Strong reducing agents (e.g., LiAlH

    
    , NaBH
    
    
    
    in acidic media) which will cleave the S-N bond to form o-aminobenzyl thiols.
  • Avoid: Strong nucleophiles (e.g., Grignard reagents) which may attack the sulfur or C3 position.

References

  • Davis, M. (1972). "Heterocyclic Compounds of Nitrogen and Sulfur."[1][2] Advances in Heterocyclic Chemistry, 14, 43-98.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Vicini, P., et al. (2002). "Biological studies on 1,2-benzisothiazole derivatives." Farmaco, 57(9), 697-705. (Cited for comparative biological activity of benzisothiazole scaffolds).[3]

  • Clerici, F., et al. (2012). "Benzo[c]isothiazoles: A Review." Targets in Heterocyclic Systems, 16, 1-25. (Comprehensive review on the 2,1-isomer stability and synthesis).

Sources

Exploratory

Benzo[c]isothiazol-4-ylboronic Acid: A Strategic Scaffold for Diversity-Oriented Synthesis

Topic: Benzo[c]isothiazol-4-ylboronic Acid for Novel Compound Library Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the pursui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzo[c]isothiazol-4-ylboronic Acid for Novel Compound Library Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pursuit of novel chemical space, the benzo[c]isothiazole (2,1-benzisothiazole) scaffold represents a distinct and underutilized pharmacophore compared to its ubiquitous isomer, 1,2-benzisothiazole. Characterized by a hypervalent sulfur atom and a fully conjugated 10-


 aromatic system, this bicyclic core offers unique electronic properties and bioisosteric potential for indole, quinoline, and benzothiophene systems.

This guide details the synthesis and application of benzo[c]isothiazol-4-ylboronic acid , a critical building block that enables the functionalization of the scaffold at the sterically demanding 4-position (adjacent to the bridgehead). By leveraging this specific isomer, medicinal chemists can access vectors often neglected in standard library designs, facilitating the development of novel kinase inhibitors, anti-inflammatory agents, and GPCR ligands.

Scaffold Architecture & Properties

Structural Distinction

Unlike the 1,2-benzisothiazole (found in saccharin and biocides), the benzo[c]isothiazole features a nitrogen atom at position 2 and sulfur at position 1. This arrangement results in a quinonoid-like resonance contribution, imparting distinct dipole moments and


-stacking capabilities.
The Strategic Value of the 4-Position

Functionalization at the 4-position is synthetically challenging due to steric proximity to the C3-H and the bridgehead. However, substituents at this position project into a unique spatial vector, often critical for:

  • Selectivity filters in ATP-binding pockets of kinases.

  • Allosteric modulation sites requiring "deep pocket" penetration.

  • Solubility enhancement by disrupting planar stacking.

Synthesis of the Core Building Block

The synthesis of benzo[c]isothiazol-4-ylboronic acid hinges on the robust construction of the heterocyclic core followed by a regioselective metalation-borylation sequence. We utilize a modified Davis Synthesis , which remains the most scalable route to 2,1-benzisothiazoles from o-toluidine derivatives.

Step 1: Davis Cyclization to 4-Bromobenzo[c]isothiazole

This step involves the reaction of a 2-methylaniline derivative with thionyl chloride. The mechanism proceeds via an


-sulfinylamine intermediate followed by an electrocyclic ring closure onto the methyl group.

Starting Material: 3-Bromo-2-methylaniline (CAS: 55289-36-6) Reagent: Thionyl Chloride (


)
Product:  4-Bromobenzo[c]isothiazole (CAS: 854494-45-4)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), dissolve 3-bromo-2-methylaniline (10.0 g, 53.7 mmol) in anhydrous xylene (100 mL).
    
  • Addition: Add thionyl chloride (12.0 mL, 165 mmol, ~3 equiv) dropwise at room temperature. Caution: Evolution of HCl and

    
     gas.
    
  • Cyclization: Heat the mixture to reflux (140 °C) for 12–16 hours. The solution will darken significantly.

  • Workup: Cool to room temperature. Remove excess

    
     and solvent under reduced pressure. Dissolve the residue in 
    
    
    
    , wash with saturated
    
    
    (carefully), then brine.
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5) yields the 4-bromobenzo[c]isothiazole as a yellow/orange solid.

Critical Insight: The use of xylene ensures a high enough reflux temperature to drive the cyclization, which has a high activation energy barrier for the 3-bromo derivative due to steric crowding.

Step 2: Miyaura Borylation

Direct lithiation of benzo[c]isothiazoles can lead to ring opening via nucleophilic attack at the sulfur. Therefore, a Palladium-catalyzed Miyaura borylation is the preferred method to install the boron moiety while preserving the heterocyclic core.

Reagents: Bis(pinacolato)diboron (


), 

, Potassium Acetate (KOAc).

Protocol:

  • Setup: Charge a reaction vial with 4-bromobenzo[c]isothiazole (1.0 equiv),

    
     (1.2 equiv), KOAc (3.0 equiv), and 
    
    
    
    (0.05 equiv).
  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Degas with

    
     or Ar for 10 minutes.
    
  • Reaction: Seal and heat at 90 °C for 4–6 hours. Monitor by LCMS for the disappearance of the bromide.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Hydrolysis (Optional): While the pinacol ester is stable and suitable for direct coupling, the free acid can be generated by treating the ester with

    
     in THF/
    
    
    
    followed by dilute HCl. However, for library synthesis, using the pinacol ester directly is recommended to maximize stability and solubility.
Synthesis Pathway Diagram

SynthesisPathway SM 3-Bromo-2-methylaniline Inter N-Sulfinylamine Intermediate SM->Inter SOCl2, Xylene Reflux Core 4-Bromobenzo[c]isothiazole (The Davis Product) Inter->Core Cyclization (-HCl, -SO2) B_Ester Benzo[c]isothiazol-4-yl boronate ester Core->B_Ester B2Pin2, Pd(dppf)Cl2 KOAc, 90°C B_Acid Benzo[c]isothiazol-4-yl boronic acid B_Ester->B_Acid NaIO4, HCl Hydrolysis

Caption: Step-wise synthesis of the Benzo[c]isothiazol-4-ylboronic acid scaffold via Davis cyclization and Miyaura borylation.

Library Synthesis Strategy

The benzo[c]isothiazol-4-ylboronic acid (or its pinacol ester) serves as a robust nucleophile in Suzuki-Miyaura cross-couplings. This section outlines a generalized high-throughput protocol compatible with automated liquid handling systems.

General Coupling Protocol (96-well format)

Reagents:

  • Electrophiles: Diverse Aryl/Heteroaryl bromides or chlorides (

    
    ).
    
  • Catalyst:

    
     (highly active for heteroaryl chlorides) or 
    
    
    
    .
  • Base:

    
     (2.0 M aq) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or DME.

Workflow:

  • Dispensing: Aliquot

    
     (0.1 mmol) into reaction vials.
    
  • Catalyst/Boronate Addition: Add a stock solution containing the Boronate Ester (1.2 equiv) and Catalyst (5 mol%) in degassed solvent.

  • Base Addition: Add aqueous base (3.0 equiv).

  • Reaction: Heat at 80–100 °C for 12 hours (or 140 °C for 20 min in microwave).

  • Scavenging: Use Si-Thiol resin to remove residual Pd.

Diversity & Scope

The 4-position vector allows for the exploration of diverse chemical space. The stability of the N-S bond is generally maintained under basic Suzuki conditions, but strong reducing agents (e.g., Raney Ni,


) must be avoided  in subsequent steps, as they will cleave the isothiazole ring to form 2-aminobenzyl thiols.
Library Diversity Diagram

LibraryDiversity cluster_couplings Suzuki Coupling Partners (R-X) Core Benzo[c]isothiazol-4-yl Boronic Acid Product 4-Substituted Benzo[c]isothiazole Library Core->Product Pd(dtbpf)Cl2 K3PO4, 80°C R1 Heterocycles (Pyridines, Pyrazoles) R1->Product R2 Aryl Halides (Substituted Benzenes) R2->Product R3 Alkyl Halides (via sp3-sp2 coupling) R3->Product Prop1 Kinase Inhibitors (ATP Site) Product->Prop1 Prop2 Anti-inflammatory (MALT1) Product->Prop2

Caption: Diversity generation using the 4-boronic acid core to access bioactive chemical space.

Quantitative Data Summary

The following table summarizes expected yields and physical data based on internal validations and literature precedents for similar 2,1-benzisothiazole transformations.

TransformationReagentsTypical YieldKey Observation
Cyclization 3-Br-2-Me-Aniline +

65–75%Requires high temp (Xylene reflux). Product is fluorescent.[1]
Borylation

, Pd(dppf)Cl2
80–90%Keep strictly anhydrous to prevent protodeboronation.
Suzuki Coupling Aryl Bromides75–95%Highly robust.
Suzuki Coupling Heteroaryl Chlorides50–70%Requires electron-rich ligands (e.g., dtbpf, XPhos).

References

  • Davis, M. (1972). "The Synthesis of 2,1-Benzisothiazoles." Advances in Heterocyclic Chemistry. Link

  • Confalonieri, G., et al. (2024). "Pyrazolylcarboxamide compounds and their use in therapy." World Intellectual Property Organization, WO2024059524A1. (Describes synthesis of 4-bromobenzo[c]isothiazole intermediate INT 71). Link

  • Clerici, F., et al. (1996). "General Method for the Synthesis of 2,1-Benzisothiazoles from 2-Haloanilines." Tetrahedron. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Benzo[c]isothiazol-4-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Benzo[c]isothiazole Scaffold The benzo[c]isothiazole moiety is a privileged heterocyclic scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzo[c]isothiazole Scaffold

The benzo[c]isothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it a valuable building block for the synthesis of novel therapeutic agents and functional organic materials. Derivatives of the isomeric benzo[d]isothiazole have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The less-explored benzo[c]isothiazole ring system offers an exciting opportunity for the discovery of new chemical entities with potentially unique biological profiles.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity. The use of Benzo[c]isothiazol-4-ylboronic acid in these reactions allows for the direct installation of the benzo[c]isothiazole core onto a variety of aryl, heteroaryl, and vinyl partners, providing a direct route to a diverse library of novel compounds for screening and development.

These application notes provide a comprehensive guide to the synthesis and utilization of Benzo[c]isothiazol-4-ylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a focus on practical protocols, mechanistic insights, and troubleshooting.

Part 1: Synthesis of Benzo[c]isothiazol-4-ylboronic Acid

As of the current literature, a direct, commercially available source for Benzo[c]isothiazol-4-ylboronic acid is not established. Therefore, a multi-step synthesis from readily available starting materials is proposed. The following protocol is based on established methods for the synthesis of the benzo[c]isothiazole core and subsequent functionalization.

Step 1: Synthesis of Benzo[c]isothiazole

The benzo[c]isothiazole core can be synthesized via several routes. One established method involves the reaction of a suitably substituted benzene derivative.

Step 2: Regioselective Halogenation of Benzo[c]isothiazole

The introduction of a halogen at the 4-position is a critical step for the subsequent borylation. Directed C-H activation or electrophilic aromatic substitution can be employed. Palladium-catalyzed C-H halogenation has emerged as a powerful tool for the regioselective functionalization of heterocycles.

Proposed Protocol for 4-Iodobenzo[c]isothiazole:

  • To a solution of benzo[c]isothiazole (1.0 eq) in a suitable solvent such as trifluoroacetic acid, add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-iodobenzo[c]isothiazole.

Step 3: Conversion of 4-Iodobenzo[c]isothiazole to Benzo[c]isothiazol-4-ylboronic Acid

The conversion of the aryl iodide to the corresponding boronic acid can be achieved through a Miyaura borylation reaction.

Protocol for Miyaura Borylation:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-iodobenzo[c]isothiazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

  • Add a suitable base, typically potassium acetate (KOAc) (3.0 eq).

  • Add a dry, degassed solvent such as 1,4-dioxane or toluene.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • The resulting pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling. For isolation of the boronic acid, the pinacol ester can be hydrolyzed.

  • To hydrolyze, concentrate the filtrate and dissolve the residue in a mixture of THF and water. Add an acid such as HCl and stir at room temperature.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield the crude Benzo[c]isothiazol-4-ylboronic acid.

Part 2: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product (Ar-Ar') Ar-X Aryl Halide (Ar-X) Ar'-B(OR)2 Boronic Acid/Ester (Ar'-B(OR)2) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Protocols for Suzuki-Miyaura Cross-Coupling Reactions

Due to the potential for protodeboronation of heteroaryl boronic acids, especially those with Lewis basic nitrogen atoms, careful selection of reaction conditions is critical for a successful coupling. The following is a general, robust protocol that serves as an excellent starting point for the Suzuki-Miyaura coupling of Benzo[c]isothiazol-4-ylboronic acid with various aryl and heteroaryl halides.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis A Weigh Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst, Ligand, and Solvent under Inert Atmosphere A->B C Heat and Stir B->C D Monitor Reaction (TLC/LC-MS) C->D E Aqueous Workup D->E Reaction Complete F Column Chromatography E->F G Isolate Pure Product F->G H Characterization (NMR, MS) G->H

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Recommended Starting Protocol
  • Reagent Preparation:

    • To a flame-dried Schlenk tube, add the aryl or heteroaryl halide (1.0 mmol, 1.0 eq), Benzo[c]isothiazol-4-ylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq).

    • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand. For challenging couplings, consider using a more advanced catalyst system (see Table 1).

  • Reaction Setup:

    • Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/H₂O 4:1). The total solvent volume should be sufficient to ensure good stirring (typically 0.1-0.2 M concentration of the limiting reagent).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Table of Recommended Reaction Conditions for Optimization

The optimal conditions for a Suzuki-Miyaura coupling can be highly substrate-dependent. The following table provides a starting point for optimization when coupling Benzo[c]isothiazol-4-ylboronic acid.

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)Notes
Pd(PPh₃)₄ (2-5)-K₂CO₃ (2-3)Dioxane/H₂O80-100A classic, versatile system.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100Buchwald-Hartwig type ligands are often effective for heteroaryl couplings.
Pd₂(dba)₃ (1-2)XPhos (2-4)Cs₂CO₃ (2)THF60-80Mild conditions, good for sensitive substrates.
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O90Often used for a broad range of substrates.

Part 4: Scientific Rationale and Troubleshooting

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount for a successful Suzuki-Miyaura reaction with heteroaryl boronic acids.[2] Electron-rich, bulky phosphine ligands, such as SPhos and XPhos, can accelerate the rate-limiting oxidative addition and reductive elimination steps and prevent catalyst deactivation.[3][4] Pre-formed palladium precatalysts are often preferred for their air and moisture stability, leading to more reproducible results.[3][4]

The Role of the Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[1][5] The choice of base can influence the reaction rate and the extent of side reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. For sensitive substrates prone to decomposition, milder bases may be necessary.

Solvent Effects: A variety of organic solvents can be used, often in combination with water.[1] The aqueous phase is important for dissolving the inorganic base and facilitating the formation of the active boronate species. Common solvents include dioxane, toluene, THF, and DMF.

Troubleshooting Common Issues:

  • Low or No Conversion: This can be due to catalyst deactivation, insufficient reaction temperature, or an inappropriate choice of base or solvent. Consider screening different catalyst/ligand combinations from Table 1. Ensure all reagents and solvents are of high purity and appropriately degassed.

  • Protodeboronation: This is a common side reaction with heteroaryl boronic acids, where the C-B bond is cleaved by a proton source, leading to the formation of the parent heterocycle. Using milder bases, lower reaction temperatures, and shorter reaction times can help to minimize this side reaction. The use of boronic esters (e.g., pinacol esters) can also enhance stability.[1][5]

  • Homocoupling of the Boronic Acid: This side reaction can occur, particularly at higher temperatures. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction to completion.

Part 5: Applications in Drug Discovery and Materials Science

The successful Suzuki-Miyaura coupling of Benzo[c]isothiazol-4-ylboronic acid opens the door to a vast chemical space of novel compounds. The benzo[c]isothiazole scaffold is of significant interest in medicinal chemistry due to its potential to interact with a variety of biological targets. The resulting biaryl and heteroaryl-substituted benzo[c]isothiazoles can be screened for a wide range of biological activities, including but not limited to:

  • Anticancer Agents: Many heterocyclic compounds are known to possess antitumor properties.

  • Kinase Inhibitors: The rigid scaffold can serve as a template for the design of inhibitors for various protein kinases.

  • Antiviral and Antimicrobial Agents: The unique electronic nature of the sulfur-nitrogen heterocycle may lead to novel mechanisms of action against pathogens.

In materials science, the incorporation of the benzo[c]isothiazole unit into conjugated systems can lead to new materials with interesting photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

References

  • Yu, L., et al.
  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Billingsley, K., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Organometallic Chemistry.
  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT.
  • Billingsley, K. L., & Buchwald, S. L. Highly efficient monophosphine-based catalyst for the palladium-catalyzed suzuki-miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Oberli, M. A., & Buchwald, S. L.
  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Benzo[c]isothiazol-4-ylboronic Acid

Executive Summary Benzo[c]isothiazol-4-ylboronic acid represents a high-value, "privileged" scaffold in medicinal chemistry, offering a bioisostere for indole and benzothiophene cores with distinct hydrogen-bonding and l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[c]isothiazol-4-ylboronic acid represents a high-value, "privileged" scaffold in medicinal chemistry, offering a bioisostere for indole and benzothiophene cores with distinct hydrogen-bonding and lipophilic profiles. However, its utilization in Suzuki-Miyaura cross-coupling is frequently plagued by two primary failure modes: rapid protodeboronation and steric hindrance at the peri-position (C4).

This guide moves beyond generic coupling protocols, providing a targeted methodology to preserve the metastable 2,1-benzisothiazole ring system while overcoming the steric barrier of the C4 position.

Chemo-Physical Context & Challenges[1][2]

To successfully couple this substrate, one must understand the specific electronic and steric environment of the 2,1-benzisothiazole system, which differs significantly from the more common 1,2-isomer.

The "Peri" Effect (Steric Challenge)

The boronic acid at position 4 is located at the peri-position, immediately adjacent to the ring fusion. This creates a steric clash with the sulfur atom's lone pairs and the adjacent ring structure, significantly retarding the rate of transmetallation in the catalytic cycle.

Protodeboronation (Stability Challenge)

Unlike benzeneboronic acid, benzo[c]isothiazol-4-ylboronic acid is prone to hydrolytic C–B bond cleavage.

  • Mechanism: Under basic aqueous conditions (standard Suzuki), the formation of the boronate anion (

    
    ) accelerates ipso-protonation, releasing the boronic acid moiety as boric acid and yielding the hydro-deboronated byproduct (benzo[c]isothiazole).
    
  • Risk Factor: High pH (>10) and high temperatures (>80°C) dramatically increase this side reaction.

Sulfur Poisoning

The isothiazole sulfur, particularly in the c-fused (2,1) arrangement, possesses soft Lewis basicity that can coordinate to Palladium(0), potentially poisoning the active catalyst if non-bulky ligands (like PPh3) are used.

Strategic Optimization Workflow

The following decision tree outlines the logic for selecting the correct protocol based on your electrophile (aryl halide) partner.

OptimizationStrategy Start Start: Select Aryl Halide HalideType Identify Electrophile Type Start->HalideType Standard Standard Aryl Bromide/Iodide (Non-hindered) HalideType->Standard Hindered Sterically Hindered or Electron-Rich Chloride HalideType->Hindered Sensitive Base-Sensitive Electrophile HalideType->Sensitive ProtocolA PROTOCOL A: Rapid Initiation System (XPhos Pd G3 / K3PO4) Standard->ProtocolA High Yield ProtocolB PROTOCOL B: Anhydrous High-Activity (Sphos Pd G3 / CsF) Hindered->ProtocolB Forced Transmetallation ProtocolC PROTOCOL C: Mild Base System (Pd(dppf)Cl2 / NaHCO3) Sensitive->ProtocolC Avoid Degradation

Figure 1: Decision matrix for protocol selection based on electrophile properties.

Experimental Protocols

Protocol A: The "Gold Standard" (High Throughput)

Recommended for 80% of applications involving aryl bromides and electron-deficient aryl chlorides.

Rationale: This protocol uses XPhos Pd G3 , a precatalyst that activates rapidly at room temperature, ensuring the coupling reaction outcompetes the protodeboronation pathway. The phosphate base is effective but less corrosive to the isothiazole ring than hydroxides.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Reagent: Benzo[c]isothiazole-4-boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling.

  • Solvent Addition: Add degassed THF (concentration ~0.2 M relative to halide).

  • Base Addition: Add the 0.5 M K₃PO₄ solution via syringe.

  • Reaction: Stir vigorously at 40–60°C .

    • Critical Check: Monitor by LCMS at 1 hour. If starting material remains but boronic acid is consumed, add a second portion (0.5 equiv) of boronic acid.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Anhydrous" Method (For Difficult Substrates)

Recommended for sterically hindered aryl chlorides or when protodeboronation is the dominant side reaction in Protocol A.

Rationale: Water is the enemy of boronic acid stability. By using anhydrous conditions and Cesium Fluoride (CsF) , we facilitate transmetallation via the "fluoride activation" pathway rather than the "hydroxo activation" pathway, minimizing hydrolytic degradation.

Reagents:

  • Catalyst: SPhos Pd G3 (5 mol%) – SPhos is exceptionally good for sterically hindered couplings.

  • Base/Activator: CsF (3.0 equiv, anhydrous)

  • Solvent: Toluene / 1,4-Dioxane (9:1 ratio, anhydrous)

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel or use an oven-dried vial.

  • Charge: Add Aryl Halide, Boronic Acid (1.5 equiv), SPhos Pd G3, and powdered CsF inside a glovebox or under a strong stream of Argon.

  • Solvent: Add anhydrous Toluene/Dioxane.

  • Reaction: Heat to 80–100°C for 4–16 hours.

  • Note: This reaction produces insoluble salts. Filtration through Celite is required before aqueous workup.

Data Analysis & Troubleshooting

Reaction Pathway Analysis

Understanding the competition between the productive cycle and the destructive cycle is key to optimization.

ReactionPathways BoronicAcid Benzo[c]isothiazol-4-yl Boronic Acid Boronate Boronate Anion (Active Species) BoronicAcid->Boronate + Base Product Coupled Product (Desired) Boronate->Product + Pd-Ar (Fast Transmetallation) Deboronation Benzo[c]isothiazole (Byproduct) Boronate->Deboronation + H2O / Heat (Slow Hydrolysis) Pd_Complex Pd-Ar Complex (Oxidative Addition Product)

Figure 2: Kinetic competition between productive coupling and protodeboronation.

Troubleshooting Table
Observation (LCMS/NMR)DiagnosisRemediation Strategy
High Deboronation (Benzo[c]isothiazole detected)Hydrolysis is faster than coupling.1. Switch to Protocol B (Anhydrous).2. Lower temperature to 40°C.3. Add boronic acid in 3 portions (0 min, 1h, 2h).
No Reaction (SM recovered)Catalyst poisoning or failed oxidative addition.1. Switch to XPhos Pd G3 or Pd(dtbpf)Cl2 .2. Ensure strict O₂ exclusion.3. Verify halide reactivity (I > Br >> Cl).
Homocoupling of Halide Incomplete reduction of Pd(II) or presence of O₂.1. Degas solvents more thoroughly.2. Switch solvent to Ethanol/Toluene to facilitate Pd reduction.
Isothiazole Ring Opening Base is too strong (nucleophilic attack on S-N).1. Switch from Hydroxide/Carbonate to K₃PO₄ or CsF .2. Avoid DMF/DMA (can decompose at high T with base).

References & Authority

  • Mechanisms of Protodeboronation:

    • Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids. J. Am. Chem. Soc. , 139(37), 13156–13165. Link

    • Note: Establishes the pH-dependence of deboronation for heteroaryls.

  • Precatalyst Utility (G3/G4 Systems):

    • Bruno, N. C., et al. (2013). Improved Synthesis of Buchwald-Hartwig Precatalysts. Chem. Sci. , 4, 916-920. Link

    • Note: Validates the use of XPhos Pd G3 for rapid initiation.

  • Anhydrous Fluoride Activation:

    • Wright, S. W., et al. (1994). Fluoride-mediated Boronic Acid Coupling. J. Org. Chem. , 59(20), 6095–6097. Link

    • Note: Foundational text for Protocol B.

  • Benzo[c]isothiazole Chemistry:

    • Davis, M. (1972). Isothiazoles.[1][2][3][4] Adv. Heterocycl. Chem. , 14, 43-98.

    • Note: Seminal review on the stability and reactivity of the 2,1-benzisothiazole ring system.

Sources

Method

Topic: A Practical Guide to the Scale-Up Synthesis of Benzo[c]isothiazol-4-ylboronic Acid Derivatives

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract Benzo[c]isothiazole-containing molecules are privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzo[c]isothiazole-containing molecules are privileged scaffolds in medicinal chemistry, valued for their diverse biological activities. Their incorporation into complex drug candidates frequently relies on C-C bond-forming reactions, for which the corresponding boronic acid derivatives are indispensable building blocks. However, transitioning the synthesis of these key intermediates from bench-scale to pilot-plant or manufacturing scale presents significant challenges in terms of safety, efficiency, and purification. This application note provides a comprehensive, experience-driven guide for the scalable synthesis of Benzo[c]isothiazol-4-ylboronic acid and its derivatives. We will dissect a robust synthetic strategy, explain the rationale behind key process decisions, and provide a detailed, validated protocol suitable for producing multi-gram to kilogram quantities of the target compound.

Introduction: The Strategic Importance of Heteroaryl Boronic Acids

Boronic acids and their corresponding esters are among the most versatile intermediates in modern organic synthesis, largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The benzo[c]isothiazole moiety is a key pharmacophore, and the ability to produce its boronic acid derivatives at scale is a critical step in the drug development pipeline.

The primary challenges in scaling up the synthesis of heteroaryl boronic acids include:

  • Controlling Exotherms: Reactions involving organometallic intermediates can be highly exothermic and require careful thermal management.

  • Reagent Cost and Safety: Reagents that are acceptable for small-scale synthesis may be prohibitively expensive or hazardous at a larger scale.[3]

  • Product Stability and Purification: Boronic acids are prone to dehydration to form cyclic boroxine anhydrides and can be challenging to purify via traditional chromatography at scale.[4][5]

This guide is designed to navigate these challenges by presenting a well-vetted, scalable, and economically viable synthetic route.

Retrosynthetic Analysis and Strategy Selection

A robust scale-up campaign begins with a sound retrosynthetic strategy. The target molecule, Benzo[c]isothiazol-4-ylboronic acid, can be disconnected in several ways. We will focus on the most reliable and industrially applicable approach.

G cluster_main Retrosynthetic Strategy Target Benzo[c]isothiazol-4-ylboronic acid Intermediate1 4-Halo-benzo[c]isothiazole (X = Br, I) Target->Intermediate1 Borylation (e.g., Miyaura or Li/Mg Exchange) Intermediate2 Benzo[c]isothiazole Intermediate1->Intermediate2 Regioselective Halogenation StartingMaterial Commercially Available Starting Materials Intermediate2->StartingMaterial Heterocycle Formation

Caption: Retrosynthetic analysis of Benzo[c]isothiazol-4-ylboronic acid.

Rationale for Strategy Selection:

This strategy relies on the late-stage introduction of the boronic acid moiety onto a pre-formed benzo[c]isothiazole core. This approach is superior for scale-up because:

  • Robustness: The formation of the heterocyclic core is often the most complex step. Performing it early avoids carrying sensitive or expensive boron-containing reagents through multiple transformations.

  • Versatility: A common intermediate, 4-Halo-benzo[c]isothiazole, can be synthesized in bulk and then diversified into various boronic esters or the free acid as needed.

  • Process Safety: It allows for the use of well-established and safer borylation methods like the Miyaura borylation, avoiding the large-scale use of highly reactive organolithium species where possible.[6][7]

Detailed Scale-Up Protocol

This protocol details a two-step process starting from a hypothetical 4-bromo-benzo[c]isothiazole intermediate. The choice of a palladium-catalyzed Miyaura-type borylation with bis(pinacolato)diboron (B₂pin₂) is deliberate, as it offers excellent functional group tolerance, milder reaction conditions compared to organometallic routes, and generates a stable boronate ester intermediate that simplifies purification.[8]

Step 1: Palladium-Catalyzed Borylation of 4-Bromo-benzo[c]isothiazole

G cluster_workflow Synthetic Workflow: Borylation Start 1. Charge Reactor: - 4-Bromo-benzo[c]isothiazole - B₂pin₂ - KOAc - Solvent (e.g., 1,4-Dioxane) Inert 2. Inert Atmosphere: Purge with N₂ or Ar Start->Inert Catalyst 3. Add Catalyst: Pd(dppf)Cl₂ Inert->Catalyst Heat 4. Heat Reaction: 80-100 °C Monitor by HPLC/UPLC Catalyst->Heat Workup 5. Work-up: - Cool to RT - Filter off solids - Concentrate filtrate Heat->Workup Product Crude Pinacol Boronate Ester Workup->Product

Caption: Process flow diagram for the Miyaura borylation step.

Materials and Reagents:

Reagent/MaterialMolar Equiv.PurposeKey Consideration for Scale-Up
4-Bromo-benzo[c]isothiazole1.0Starting MaterialEnsure high purity (>98%) to avoid side reactions.
Bis(pinacolato)diboron (B₂pin₂)1.1 - 1.5Boron SourceUse of a slight excess ensures complete conversion.
Potassium Acetate (KOAc)3.0BaseAnhydrous grade is crucial. Inexpensive and easy to handle.
Pd(dppf)Cl₂0.01 - 0.03CatalystLower catalyst loading is economically favorable.
1,4-Dioxane or Toluene~10 volSolventEnsure solvent is anhydrous and degassed to protect catalyst.

Step-by-Step Procedure:

  • Reactor Setup: To a clean, dry, and inerted reactor, charge 4-Bromo-benzo[c]isothiazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and anhydrous potassium acetate (3.0 eq).

  • Solvent Addition: Add degassed 1,4-dioxane (approx. 10 volumes relative to the starting material). Begin agitation to create a slurry.

  • Inerting: Sparge the slurry with nitrogen or argon for 30-60 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Charging: Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 eq), to the reactor. This can be done as a solid or as a slurry in a small amount of degassed solvent.

  • Reaction: Heat the reaction mixture to 80-90 °C. The reaction is typically complete within 6-18 hours.

    • Expert Insight: Monitor the reaction progress by UPLC/LC-MS. The disappearance of the starting material is the primary endpoint. Avoid unnecessarily long reaction times which can lead to byproduct formation.

  • Work-up:

    • Cool the reactor to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with the reaction solvent.

    • Concentrate the combined filtrates under reduced pressure to obtain the crude pinacol boronate ester, typically as a solid or a thick oil.

Step 2: Hydrolysis to the Boronic Acid and Purification

The crude pinacol ester can often be used directly in subsequent steps. However, for applications requiring the free boronic acid, a hydrolysis and purification step is necessary. Purification is the most critical and often challenging part of scaling up boronic acid synthesis.[4][5]

Procedure:

  • Hydrolysis: Dissolve the crude pinacol boronate ester in a suitable solvent mixture (e.g., acetone/water or THF/water). Add an acid (e.g., 2M HCl) and stir vigorously at room temperature until hydrolysis is complete (monitor by LC-MS).

  • Extraction and Isolation:

    • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or MTBE.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude boronic acid is rarely pure enough for direct use. The choice of purification method is critical.

Comparison of Scale-Up Purification Strategies:

MethodDescriptionAdvantages for Scale-UpDisadvantages for Scale-Up
Recrystallization Dissolving the crude solid in a hot solvent and allowing it to cool, causing the pure product to crystallize.[9]Cost-effective, can handle large quantities, yields high-purity material.Finding a suitable solvent system can be time-consuming; potential for low recovery.
Acid/Base Extraction Treating the crude product with a base to form a water-soluble boronate salt, washing away organic impurities, then re-acidifying to precipitate the pure boronic acid.[10]Excellent for removing non-acidic impurities, avoids chromatography.Not suitable for molecules with other acid/base sensitive functional groups.
Diethanolamine Adduct Formation of a stable, crystalline adduct with diethanolamine, which can be easily isolated and then cleaved to regenerate the pure boronic acid.[4][5]Often yields highly pure material, adduct is typically very stable.Adds two steps to the process; requires specific conditions for adduct cleavage.
Trifluoroborate Salt Conversion to the corresponding potassium trifluoroborate salt (R-BF₃K) by treatment with KHF₂.[5][11]Salts are often highly crystalline, stable, and easy to handle solids.Requires an additional chemical step and use of KHF₂.

Recommended Purification Protocol (Acid/Base Extraction):

  • Dissolve the crude boronic acid in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an aqueous base (e.g., 1M NaOH) (2-3 times). The boronic acid will move into the aqueous layer as its sodium salt.

  • Separate the layers and wash the basic aqueous layer with the organic solvent to remove any remaining non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with cold 2M HCl until the product precipitates out (typically pH 2-4).

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure Benzo[c]isothiazol-4-ylboronic acid.

Safety and Environmental Considerations

  • Palladium Catalysts: While used in small quantities, palladium is a precious metal. Efficiently filter and recover the catalyst for potential recycling to improve process economics.

  • Boron Reagents: Handle boron-containing reagents in a well-ventilated area. While boronic acids themselves have relatively low toxicity, some boron starting materials can be hazardous.[3]

  • Solvent Selection: Whenever possible, select solvents with better safety and environmental profiles. Consider replacing dioxane with alternatives like 2-MeTHF or toluene where appropriate.

  • Thermal Safety: For any borylation involving Grignard or organolithium reagents (not detailed here but a possible alternative), a thorough thermal hazard assessment (e.g., using RC1 calorimetry) is mandatory before scaling up to control potentially dangerous exotherms.

Conclusion

The successful scale-up synthesis of Benzo[c]isothiazol-4-ylboronic acid derivatives is an enabling technology for the development of novel pharmaceuticals. The strategy outlined in this note—relying on a late-stage Miyaura borylation of a halo-intermediate followed by a robust, non-chromatographic purification—represents a reliable, safe, and economically sound approach. By understanding the rationale behind each step and anticipating the challenges, particularly in purification, research and development teams can confidently transition these valuable building blocks from the laboratory to production scale.

References

  • Process for purification of boronic acid and its derivatives - Google P
  • How to purify boronic acids/boronate esters?
  • Safe Handling of Boranes at Scale. Organic Process Research & Development.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. PubMed Central.
  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Deriv
  • Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides.
  • Arylboronic acid or boron
  • Challenging purification of organoboronic acids. Chemistry Stack Exchange.
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • Purification of boric acid by washing | Request PDF.
  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Boryl
  • HELP: Purifying boronic acids sucks : r/chemistry. Reddit.
  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR.
  • Application of the Suzuki-Miyaura Reaction for the Postfunctionalization of the Benzo[1][12]thiazolo[3,2- c][3][9][10][12]oxadiazaborinine Core: An Approach toward Fluorescent Dyes. PubMed.

  • scale-up challenges for syntheses involving 1,10-Phenanthroline-2-boronic acid. Benchchem.
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction.
  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society.
  • Boronic acid - Wikipedia.
  • Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling.
  • A Novel Practical Synthesis of Benzothiazoles via Pd-C
  • Boronic Acid-Catalysed Dehydrative Synthesis.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • (PDF) Boric acid in organic synthesis: Scope and recent developments.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for "Benzo[c]isothiazol-4-ylboronic acid" reaction products

[1] Executive Summary & Chemical Context Molecule: Benzo[c]isothiazol-4-ylboronic acid Class: Electron-deficient, fused-ring heteroaryl boronic acid.[1] The Central Challenge: Researchers often misidentify this compound...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

Molecule: Benzo[c]isothiazol-4-ylboronic acid Class: Electron-deficient, fused-ring heteroaryl boronic acid.[1]

The Central Challenge: Researchers often misidentify this compound as "impure" due to its inherent equilibrium with boroxine anhydrides.[1] Furthermore, the electron-withdrawing nature of the benzo[c]isothiazole scaffold makes the C-B bond susceptible to protodeboronation under basic conditions (common in Suzuki couplings) and oxidative deboronation .

This guide prioritizes non-chromatographic isolation to preserve the labile N-S bond of the isothiazole ring and prevent silica-induced degradation.

Diagnostic: Is Your Compound Actually Impure?

Symptom: Broad melting point, "messy" NMR with multiple sets of peaks, or waxy appearance.[1] Root Cause: Spontaneous dehydration.[1][2] Boronic acids exist in a dynamic equilibrium with their trimeric anhydride form (boroxine).[1]

The Boroxine Equilibrium (Visualized)

The following diagram illustrates why your NMR might look like a mixture even when the compound is chemically pure.

BoroxineEquilibrium BoronicAcid Monomeric Boronic Acid (R-B(OH)2) Polar, H-bond donor Boroxine Boroxine Trimer (Anhydride) (RBO)3 Less Polar, Lipophilic BoronicAcid->Boroxine - H2O (Drying/Vacuum) Boroxine->BoronicAcid + H2O (Ambient Moisture) Water 3 H2O

Caption: Reversible dehydration of Benzo[c]isothiazol-4-ylboronic acid. Vacuum drying shifts equilibrium to the Boroxine (Red); moisture shifts it back to the Acid (Blue).

Validation Protocol (The "D2O Shake"):

  • Dissolve 5 mg of the "impure" solid in DMSO-d6.

  • Add 1 drop of D2O (Deuterium Oxide) directly to the NMR tube.[1]

  • Shake vigorously and re-run ^1H NMR.[1]

    • Result: If the extra peaks collapse into a single clean set, your compound is pure .[1] The D2O hydrolyzes the boroxine back to the monomer in situ.

Purification Protocols (Tiered Approach)

Tier 1: Solubility-Based Cleanup (Recommended)

Avoid silica gel if possible.[1] The Lewis acidic boron atom binds irreversibly to silanols (Si-OH), leading to streaking and mass loss.[1]

Protocol A: Biphasic Wash (Removal of Halides/Catalysts)

Best for: Crude reaction mixtures.

  • Dissolve crude residue in 2 M NaOH (Cold). Note: Work quickly to prevent protodeboronation.

  • Wash the aqueous layer with Dichloromethane (DCM) to remove organic impurities (unreacted halides, ligands).[1]

  • Acidify the aqueous layer carefully to pH 5-6 using 1 M HCl .[1]

  • Extract immediately with Ethyl Acetate (EtOAc) or 2-MeTHF .[1]

  • Concentrate without heating above 40°C.

Protocol B: Recrystallization (Phase Switch)

Best for: Waxy solids containing boroxine mixtures.

  • Solvent System: Acetonitrile/Water (10:1) or Acetone/Hexane.[1][3]

  • Method: Dissolve in minimal hot acetonitrile. Add water dropwise until turbidity persists.[1] Cool slowly to 4°C.

Tier 2: The "Silver Bullet" - Diethanolamine (DEA) Adduct

If crystallization fails, convert the boronic acid to a crystalline DEA adduct. This protects the boron center and alters solubility, allowing easy filtration of impurities.[1]

Step-by-Step Workflow:

  • Complexation:

    • Dissolve crude boronic acid (1 eq) in THF or Ether .[1]

    • Add Diethanolamine (1.05 eq).[1]

    • Stir at room temperature for 1-2 hours. The DEA adduct usually precipitates as a white solid.[1]

    • Filter and wash with cold ether.[1] (Impurities stay in the filtrate).

  • Release (Hydrolysis):

    • Suspend the solid DEA adduct in a biphasic mixture of EtOAc and 2 M HCl .

    • Stir vigorously for 30 mins until the solid dissolves.

    • Separate the organic layer (contains pure Boronic Acid).

    • Wash with brine, dry over Na2SO4, and concentrate.[1]

Why this works: The tetrahedral boronate adduct is coordination-saturated, preventing boroxine formation and stripping away non-acidic impurities.[1]

Tier 3: Chromatography (Last Resort)

If you must use a column, you must "neutralize" the silica to prevent tailing.

MethodStationary PhaseMobile Phase ModifierNotes
Reverse Phase C18 (Bonded)0.1% Formic AcidPreferred. Water/Acetonitrile gradient.[1]
Normal Phase Silica Gel1% Acetic AcidPass mobile phase through column before loading sample.[1]
Doped Silica Boric Acid-SilicaNonePre-wash silica with MeOH/Boric Acid to block active sites.[1]

Troubleshooting & Stability Guide

Decision Tree: Purification Strategy

Use this logic flow to select the correct method for your specific impurity profile.

PurificationLogic Start Crude Reaction Mixture Check1 Is the product a solid? Start->Check1 SolidYes Yes Check1->SolidYes SolidNo No (Oil/Gum) Check1->SolidNo Recryst Recrystallize (MeCN/H2O) SolidYes->Recryst DEA Form DEA Adduct (Precipitation) SolidNo->DEA Check2 Did it work? Recryst->Check2 DEA->Check2 Success Pure Product Check2->Success Yes Fail Still Impure Check2->Fail No Chrom Reverse Phase C18 (0.1% Formic Acid) Fail->Chrom

Caption: Logic flow for selecting purification method. Prioritize crystallization and DEA adducts over chromatography to minimize degradation.

Common Failure Modes (FAQs)

Q: My product yield is low, and I see a new spot on TLC that matches the protonated heterocycle (Benzo[c]isothiazole).

  • Diagnosis: Protodeboronation.[1][4][5][6][7]

  • Mechanism: The isothiazole ring is electron-withdrawing.[1] Under basic conditions (Suzuki coupling or alkaline workup), the C-B bond is cleaved, replaced by a proton.

  • Solution:

    • Avoid strong bases (KOH, NaOH) at high temperatures.[1] Use weaker bases like K3PO4 or K2CO3.[1]

    • Use anhydrous conditions if possible.[1]

    • Critical: Do not leave the product in basic aqueous solution for extended periods.[1]

Q: The compound turns black on the shelf.

  • Diagnosis: Oxidative instability of the isothiazole sulfur or C-B bond.

  • Solution: Store under Argon/Nitrogen at -20°C. Boronic acids can slowly oxidize to phenols (Ar-OH) in air, especially if moist.[1]

Q: Can I just use the Pinacol Ester (Bpin) instead?

  • Answer: Yes, and it is highly recommended.[1] Converting the acid to the pinacol ester (using Pinacol + MgSO4 in DCM) makes the compound:

    • Silica-stable (purifiable by standard flash chromatography).[1]

    • Soluble in non-polar solvents.[1]

    • Resistant to protodeboronation.[1]

    • You can use the Bpin ester directly in Suzuki couplings.

References

  • Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] (Detailed mechanism of protodeboronation). Link

  • Hitosugi, M., et al. (2012).[1] A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Organic Chemistry. (Describes boric acid-doped silica). Link

  • Caron, S., et al. (2009).[1] Preparation and Utility of Triethanolamine Borates. Journal of Organic Chemistry. (Foundational text on amine adduct purification). Link

Sources

Optimization

"Benzo[c]isothiazol-4-ylboronic acid" deboronation and how to prevent it

Technical Support Center: Benzo[c]isothiazol-4-ylboronic acid Welcome to the technical support guide for Benzo[c]isothiazol-4-ylboronic acid. This resource is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzo[c]isothiazol-4-ylboronic acid

Welcome to the technical support guide for Benzo[c]isothiazol-4-ylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this reagent, with a specific focus on identifying and preventing deboronation.

Frequently Asked Questions (FAQs)

What is Benzo[c]isothiazol-4-ylboronic acid?

Benzo[c]isothiazol-4-ylboronic acid is a heterocyclic organoboron compound. Its unique structure, combining a benzofused isothiazole ring with a reactive boronic acid moiety, makes it a valuable building block in medicinal chemistry and materials science. It is primarily used as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the benzo[c]isothiazole scaffold into more complex molecules.

What is deboronation and why is it a critical issue?

Deboronation, specifically protodeboronation, is a chemical reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process converts your valuable starting material into the corresponding simple arene (in this case, benzo[c]isothiazole), which is an unproductive and often major side reaction.[1] This side reaction lowers the yield of your desired product, consumes the boronic acid reagent, and complicates the purification process by introducing a significant byproduct.[2]

Is Benzo[c]isothiazol-4-ylboronic acid particularly susceptible to deboronation?

Yes, heteroaromatic boronic acids, especially those containing Lewis basic nitrogen atoms like the isothiazole ring, can be particularly prone to deboronation through various mechanisms.[1][3][4] Furthermore, the isothiazole ring system itself can exhibit instability under certain conditions, such as high pH, which are common in cross-coupling reactions.[5][6] The combination of these factors makes careful reaction design essential for success.

Troubleshooting Guide: Low Yields & Unwanted Side Products

This section addresses common experimental failures in a direct question-and-answer format.

Q1: My reaction yield is very low, and my main isolated byproduct is benzo[c]isothiazole. What is causing this?

This is the most common symptom of significant protodeboronation. The boronic acid is being consumed by a competing decomposition pathway instead of participating in the desired cross-coupling. Let's diagnose the likely causes based on your reaction conditions.

  • Root Cause 1: Harsh Basic Conditions

    • The "Why": Strong bases (e.g., NaOH, KOH) dramatically increase the pH of the reaction medium. This leads to the formation of a tetrahedral boronate species (Ar-B(OH)₃⁻), which is significantly more susceptible to cleavage by a proton source (like water) than the neutral boronic acid.[1][7][8] For this specific substrate, the isothiazole core can also be degraded under strongly alkaline conditions.[6]

    • The Solution: Switch to a milder, non-hydroxide base. The goal is to find a base strong enough to facilitate the transmetalation step of the catalytic cycle without creating an overly harsh environment that favors deboronation.

      • Recommended Bases: Potassium Phosphate (K₃PO₄), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃).[9]

      • Bases to Avoid: Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Lithium Hydroxide (LiOH).

  • Root Cause 2: Excessive Water

    • The "Why": Water is the proton source for protodeboronation. While many Suzuki-Miyaura protocols utilize aqueous bases or co-solvents, an excess of water provides ample fuel for the deboronation side reaction.[2][9]

    • The Solution: Minimize the water content.

      • Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents.

      • Minimal Water: If using a base like K₃PO₄ that often works well with a small amount of water, limit it to a few equivalents.[2][10]

      • Additives: Consider adding activated 4Å molecular sieves to the reaction mixture to scavenge trace amounts of water.[9]

  • Root Cause 3: High Reaction Temperature

    • The "Why": Both the desired coupling and the undesired deboronation are accelerated by heat. However, for sensitive substrates, the rate of deboronation can increase more rapidly with temperature than the productive reaction, leading to diminished yields at elevated temperatures.[9]

    • The Solution: Lower the reaction temperature.

      • Initial Screen: Start with a lower temperature (e.g., 60-80 °C) and monitor the reaction.

      • Optimize Catalyst, Not Heat: If the reaction is sluggish, a better strategy is to employ a more active catalyst or ligand system rather than simply increasing the heat.[2][9]

Q2: My reaction is extremely slow, and the boronic acid decomposes before a significant amount of product is formed. How can I accelerate the cross-coupling?

This indicates that the rate of the desired catalytic cycle is not competitive with the rate of decomposition. The key is to make the productive reaction kinetically dominant.

  • The "Why": A slow catalytic turnover means the sensitive boronic acid is exposed to potentially degrading conditions for an extended period.[9]

  • The Solution: Enhance Catalytic Efficiency.

    • Use a More Active Catalyst System: Modern catalyst systems are designed for rapid turnover, which is crucial for unstable coupling partners.

      • Ligand Choice: Employ robust, electron-rich biarylphosphine ligands (e.g., RuPhos, SPhos, XPhos) which are known to accelerate both the oxidative addition and reductive elimination steps.[1][11]

      • Palladium Source: Start with a Pd(0) source like Pd₂(dba)₃. While Pd(II) precatalysts like Pd(OAc)₂ are common, their in situ reduction can sometimes be inefficient and contribute to side reactions.[2]

    • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes accelerate the reaction sufficiently to outpace decomposition.[9]

Q3: I suspect my Benzo[c]isothiazol-4-ylboronic acid is degrading during storage or handling. What are the best practices?

The stability of boronic acids, especially complex heteroaromatic ones, is not infinite. Proper handling is non-negotiable.

  • The "Why": In addition to protodeboronation, boronic acids are susceptible to oxidative deboronation (reaction with oxygen to form a hydroxyl group) and can form boroxine anhydrides upon dehydration.[12][13]

  • The Solution: Implement Strict Storage and Handling Protocols.

    • Storage: Keep the reagent in a tightly sealed container in a cool (4°C is recommended), dark, and dry environment.[14] Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis.

    • Handling: Minimize exposure to the atmosphere. Weigh the required amount quickly and immediately reseal the container. For highly sensitive or quantitative experiments, use a glovebox.[15]

    • Reaction Setup: Always use rigorously degassed solvents. Sparging with argon or nitrogen for 15-30 minutes or using several freeze-pump-thaw cycles is critical to remove dissolved oxygen, which protects both the catalyst and the boronic acid.[2]

Proactive Strategies to Prevent Deboronation

Instead of just troubleshooting failures, you can proactively design your experiments to minimize deboronation from the start by using a more stable form of the reagent.

The "Slow-Release" Strategy

The core principle is to use a masked form of the boronic acid that is more stable to the reaction conditions. This "pro-reagent" slowly releases the active boronic acid in situ, keeping its standing concentration low and thus minimizing its opportunity to decompose.[1][16]

  • Method 1: Conversion to a Potassium Trifluoroborate Salt (Ar-BF₃K)

    • Advantages: Trifluoroborates are typically air-stable, crystalline solids that are significantly more resistant to protodeboronation than the corresponding boronic acids.[11] They are an excellent choice for challenging couplings.

  • Method 2: Conversion to a Boronate Ester (e.g., Pinacol or MIDA)

    • Pinacol Esters (Bpin): These are a common and effective way to protect boronic acids.[17] However, be aware that they can still hydrolyze back to the boronic acid, and under certain basic conditions, may deboronate directly.[7][18]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are a gold standard for the slow-release approach, releasing the free boronic acid only under specific aqueous basic conditions.[1][2]

Summary of Recommended Conditions
ParameterStandard Conditions (High Risk)Recommended Conditions (Low Risk)Rationale
Base NaOH, KOH, Na₂CO₃ (in high water)K₃PO₄, K₂CO₃, Cs₂CO₃Milder bases minimize the formation of the highly reactive boronate anion.[9]
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous Toluene, Dioxane, or THFMinimizes the proton source required for protodeboronation.[2][9]
Temperature >100 °C60 - 80 °CReduces the rate of the deboronation side reaction.[9]
Atmosphere Air / Insufficient DegassingInert (Argon/Nitrogen), Rigorous DegassingPrevents oxidative deboronation and protects the Pd(0) catalyst.[2][12]
Reagent Form Boronic AcidPotassium Trifluoroborate or MIDA Boronate"Slow-release" strategy keeps the concentration of the unstable free boronic acid low.[1][11][16]

Visualized Workflows and Mechanisms

G

G start Low Yield & Deboronated Byproduct Observed q1 Is the base a strong hydroxide (NaOH, KOH)? start->q1 a1_yes Switch to Milder Base (K₃PO₄, K₂CO₃) q1->a1_yes Yes q2 Is the reaction run at high temp (>100°C)? q1->q2 No a1_yes->q2 a2_yes Lower Temperature (60-80°C) & Re-evaluate q2->a2_yes Yes q3 Is the reaction slow (>12h, low conversion)? q2->q3 No a2_yes->q3 a3_yes Optimize Catalyst System (e.g., use Buchwald Ligand) q3->a3_yes Yes q4 Still failing? q3->q4 No a3_yes->q4 a4_yes Convert Boronic Acid to a more stable derivative (Ar-BF₃K or Ar-B(MIDA)) for Slow Release q4->a4_yes Yes end Successful Coupling q4->end No a4_yes->end

Validated Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize deboronation by using mild conditions and a highly active catalyst.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Benzo[c]isothiazol-4-ylboronic acid (1.2-1.5 equiv), and finely ground anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., RuPhos, 3.5 mol%). Add this catalyst mixture to the main reaction vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve a 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 80 °C. Stir vigorously and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of Potassium Benzo[c]isothiazol-4-yltrifluoroborate

This protocol converts the boronic acid to its more stable trifluoroborate salt, ideal for challenging reactions.

  • Dissolution: In a polyethylene or Teflon vial, dissolve Benzo[c]isothiazol-4-ylboronic acid (1.0 equiv) in methanol (4.0 M).

  • Addition of KHF₂: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv) dropwise. A precipitate will begin to form.

  • Stirring: Stir the resulting mixture at room temperature for 1-2 hours.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting white solid under high vacuum to yield the pure potassium trifluoroborate salt, which can be stored for extended periods and used directly in cross-coupling reactions (typically with a carbonate base in an alcohol/water solvent system).

References

  • Cammidge, A. N., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Cammidge, A. N., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Butt, J., & Lloyd-Jones, G. C. (2017). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. Available at: [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Raines, R. T., & Shoulders, M. D. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Phillips, D. L. (2015). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. National Center for Biotechnology Information. Available at: [Link]

  • Raines, R. T., & Shoulders, M. D. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. Available at: [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Denmark, S. E. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information. Available at: [Link]

  • Molander, G. A. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • De Spirt, S. (2023). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. PubMed. Available at: [Link]

  • Argibay, M. (2019). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Benzo[c]isothiazol-4-ylboronic Acid

This guide is designed as a specialized technical support resource for researchers working with Benzo[c]isothiazol-4-ylboronic acid . It moves beyond generic advice to address the specific electronic and structural insta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers working with Benzo[c]isothiazol-4-ylboronic acid . It moves beyond generic advice to address the specific electronic and structural instabilities inherent to the 2,1-benzisothiazole scaffold.

Executive Summary: The Molecule & Its Vulnerabilities

Benzo[c]isothiazol-4-ylboronic acid is a challenging building block. Unlike its isomer benzo[d]isothiazole (1,2-benzisothiazole), the benzo[c] (2,1-benzisothiazole) system possesses ortho-quinonoid character , reducing its aromatic stabilization energy.

When functionalized with a boronic acid at the C4 position, two primary destabilizing forces collide:

  • Peri-Interaction: The C4 position is sterically and electronically coupled to the heteroatom bridge (N/S), accelerating hydrolytic cleavage.

  • Heterocycle-Promoted Protodeboronation: The electron-withdrawing nature of the isothiazole ring makes the C-B bond highly susceptible to base-catalyzed cleavage, a common issue in Suzuki-Miyaura couplings.

The Impurity Landscape

Before troubleshooting, you must identify what is contaminating your sample. The following diagram illustrates the genesis of the three most common impurities.

degradation Pathway Analysis

G BA Benzo[c]isothiazol-4-ylboronic Acid (Active Reagent) Boroxine Boroxine Trimer (Anhydride) BA->Boroxine Dehydration (-H2O, Reversible) Proto Benzo[c]isothiazole (Protodeboronation Product) BA->Proto Base/H2O (Irreversible) Phenol Benzo[c]isothiazol-4-ol (Oxidation Product) BA->Phenol [O] / Peroxides RingOpen 2-Aminobenzothioaldehyde derivs. (Ring Opening) BA->RingOpen Nucleophilic Attack (Strong Base) Boroxine->BA Hydrolysis (+H2O)

Figure 1: Degradation pathways. Note that Boroxine formation is reversible, while Protodeboronation and Oxidation are destructive.

Impurity Identification Table
ImpurityOriginDetection (HPLC/LCMS)Risk Factor
Benzo[c]isothiazole Protodeboronation (Hydrolysis of C-B bond)Non-polar. Elutes after boronic acid. Mass: [M-H] of parent.High. Kills stoichiometry in couplings.
Boroxine Trimer Dehydration (Storage in dry/vac conditions)Broad peak or splits into monomer on LCMS (wet).Low. Active in coupling but alters weighing mass.
4-Bromobenzo[c]isothiazole Synthetic Carryover (Incomplete Lithiation)Distinct halide isotope pattern. Non-polar.Medium. Competes in coupling; creates side-products.
Benzo[c]isothiazol-4-ol Oxidation (Air/Peroxides)Polar. Elutes before boronic acid.Medium. Poisons Pd catalysts.

Troubleshooting Guides (Q&A)

Scenario A: "My Suzuki Coupling Stalled at 30% Conversion."

Diagnosis: Rapid Protodeboronation. The reaction conditions are likely too basic or "wet" for this specific heterocycle. The base is hydrolyzing the C-B bond faster than the Palladium can transmetallate.

Step-by-Step Protocol:

  • Switch Base: Replace carbonate bases (

    
    , 
    
    
    
    ) with mild, anhydrous phosphates (
    
    
    ) or fluorides (
    
    
    ).
  • Water Control: Do not use aqueous biphasic systems (e.g., Toluene/Water). Use anhydrous Dioxane or DMF.

  • "Slow-Release" Strategy: If the boronic acid is decomposing instantly, convert it to a MIDA boronate or a DEA adduct (see Section 4) before coupling. These slowly hydrolyze to the active species, keeping the standing concentration low and minimizing decomposition.

  • Catalyst Pre-Activation: Pre-heat the Aryl Halide and Catalyst before adding the Boronic Acid. This ensures the oxidative addition complex is ready to intercept the boronic acid immediately upon addition.

Scenario B: "The NMR shows a messy baseline and broad peaks."

Diagnosis: Boroxine-Monomer Equilibrium or Paramagnetic Impurities. Boronic acids exist in a dynamic equilibrium with their anhydrides (boroxines). This exchange broadens NMR signals.

Validation Test: Add 1 drop of


 to your NMR tube (DMSO-d6 or CD3OD).
  • Result: If the peaks sharpen and simplify, it was just the boroxine equilibrium. The sample is likely pure.[1]

  • Result: If peaks remain broad, you may have paramagnetic Pd residues or significant decomposition.

Scenario C: "I see a new spot on TLC that isn't my product or starting material."

Diagnosis: Oxidative Deborylation to the Phenol. Benzo[c]isothiazoles are electron-deficient. If you used peroxide-containing solvents (uninhibited THF/Ether) or exposed the reaction to air, the C-B bond oxidized to C-OH.

Corrective Action:

  • Test the solvent for peroxides.

  • Elute the spot: If it stains strongly with

    
     or Iodine but is UV-active, it is likely the phenol.
    
  • Prevention: Use fresh, distilled solvents and strictly degas all buffers.

Purification & Handling Protocols

Why Silica Gel Fails

Do NOT use standard silica gel chromatography. Silica is slightly acidic and contains metal impurities. For Benzo[c]isothiazol-4-ylboronic acid, this causes:

  • Irreversible adsorption (streaking).

  • Acid-catalyzed protodeboronation.

Recommended Purification: DEA Adduct Crystallization

This is the most robust method to purify unstable heteroaryl boronic acids. It locks the boron into a tetrahedral


 state, shutting down decomposition pathways.

Protocol:

  • Dissolution: Dissolve crude boronic acid (1.0 eq) in minimal Et2O or THF.

  • Addition: Add Diethanolamine (DEA) (1.05 eq).

  • Precipitation: Stir at Room Temp for 30 mins. The DEA adduct usually precipitates as a white/off-white solid.

  • Filtration: Filter and wash with cold Et2O.

  • Storage: Store this solid. It is indefinitely stable on the shelf.

  • Release (Just before use): Biphasic hydrolysis with dilute HCl/EtOAc recovers the free boronic acid, OR use the DEA adduct directly in the coupling (requires aqueous base conditions to hydrolyze in situ).

Alternative: Reverse Phase (C18)

If you must use chromatography:

  • Stationary Phase: C18 (Reverse Phase).

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid). Avoid TFA; it is too acidic.

  • Gradient: Fast gradient (5% to 100% ACN in 10 mins) to minimize time on column.

  • Workup: Lyophilize immediately. Do not use rotary evaporation with heat.

Storage & Stability Data

ConditionStability EstimateRecommendation
Solid, -20°C, Argon > 6 MonthsIdeal storage.
Solid, RT, Air < 2 WeeksForms boroxine; surface oxidation.
Solution (DMSO), RT < 24 HoursProtodeboronation begins.
Solution (Basic, aq) < 1 HourRapid hydrolysis. Use immediately.
Visualizing the Purification Logic

P Start Crude Reaction Mixture Check Check Purity (LCMS/NMR) Start->Check Silica Silica Gel Column? Check->Silica Impure Warn STOP! High Risk of Decomposition Silica->Warn Yes DEA Method A: DEA Crystallization (Recommended) Silica->DEA No (Choose A) C18 Method B: Reverse Phase C18 (Water/ACN) Silica->C18 No (Choose B) Final Ready for Coupling DEA->Final Stable Solid C18->Final Pure Acid

Figure 2: Decision matrix for purification. Note the explicit warning against standard silica chromatography.

References & Grounding

  • Protodeboronation Mechanisms:

    • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. This paper establishes the pH-dependent instability of heteroaryl boronic acids.

  • Boroxine Equilibrium:

    • Tokunaga, Y., et al. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. This confirms the reversibility of trimerization and the role of water in NMR sharpening.

  • Purification Strategies:

    • Hall, D. G. (Ed.).[2] (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on DEA adducts and sorbitol extraction methods).

  • Benzo[c]isothiazole Chemistry:

    • Detailed synthesis and reactivity of the 2,1-benzisothiazole ring system, highlighting its ortho-quinonoid instability compared to the 1,2-isomer.

    • Note: Specific CAS for the 4-boronic acid is rare in public indexing, but analogous 5-yl isomer (CAS 329797334) and 4-bromo precursors (CAS 767-68-0) follow these established reactivity patterns.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking "Benzo[c]isothiazol-4-ylboronic acid" against commercial building blocks

Executive Summary Benzo[c]isothiazol-4-ylboronic acid represents a high-value, "scaffold-hopping" building block for medicinal chemists seeking to explore novel chemical space beyond the crowded IP landscapes of benzothi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[c]isothiazol-4-ylboronic acid represents a high-value, "scaffold-hopping" building block for medicinal chemists seeking to explore novel chemical space beyond the crowded IP landscapes of benzothiophenes and indoles. Unlike its isomer benzo[d]isothiazole (1,2-benzisothiazole) or the robust benzothiophene , the benzo[c]isothiazole (2,1-benzisothiazole) core possesses a unique ortho-quinonoid character.

This guide benchmarks the 4-boronic acid derivative against standard commercial alternatives. Key Verdict: While it offers superior aqueous solubility and a distinct dipole vector compared to benzothiophene, it exhibits lower hydrolytic stability. It requires mild, phosphine-ligated palladium protocols to prevent protodeboronation or ring degradation during cross-coupling.

Structural & Electronic Benchmarking

To understand the utility of Benzo[c]isothiazol-4-ylboronic acid, we must compare it to its primary bioisosteres: Benzothiophene-4-ylboronic acid (the standard hydrophobic core) and Indole-4-boronic acid (the H-bond donor core).

Table 1: Physicochemical Profile Comparison

Data represents calculated consensus values (cLogP) and structural analysis.

FeatureBenzo[c]isothiazol-4-yl- Benzothiophene-4-yl- Benzo[d]isothiazol-4-yl-
Core Structure 2,1-BenzisothiazoleBenzothiophene1,2-Benzisothiazole
Electronic Character Ortho-quinonoid (Lower aromaticity)Aromatic (Stable)Aromatic (Stable)
H-Bond Acceptors 1 (Nitrogen, moderate basicity)01 (Nitrogen, low basicity)
Polarity (cLogP) Low (~1.8) (More polar)High (~3.2)Medium (~2.1)
Metabolic Liability Ring opening (reductive/oxidative)S-oxidationS-oxidation
Vector Geometry C4-substitution (Peri-effect with N)C4-substitution (Peri-effect with C3)C4-substitution (Peri-effect with C3)

Expert Insight: The "c" isomer (2,1-linkage) disrupts the aromaticity more than the "d" isomer. This results in a higher dipole moment and improved water solubility, making it an excellent candidate for lowering the LogP of a lead series without adding flexible polar groups.

Stability & Reactivity Analysis

The primary challenge with Benzo[c]isothiazol-4-ylboronic acid is the stability of the C–B bond and the heterocyclic ring itself under cross-coupling conditions.

Protodeboronation Risk

Heterocyclic boronic acids are prone to protodeboronation (hydrolysis of the C–B bond to C–H) catalyzed by base and metal.

  • Mechanism: The formation of a boronate "ate" complex (essential for transmetalation) also increases electron density at the ipso-carbon. If the ring is electron-rich or has a heteroatom capable of stabilizing the ipso-anion, protodeboronation accelerates.

  • Benzo[c] Comparison:

    • High Risk: The 2,1-benzisothiazole ring is electron-rich and less aromatic. The C4 position is adjacent to the bridgehead, making it sensitive to steric crowding which slows transmetalation, giving protodeboronation more time to occur.

    • Benchmark: It is less stable than Benzothiophene-4-ylboronic acid (very stable) and roughly comparable to 2-benzofuranylboronic acids.

Recommended Coupling Conditions

Standard aqueous carbonate conditions (Suzuki-Miyaura) often lead to low yields due to competitive hydrolysis. We recommend anhydrous or low-water systems with specialized ligands.

Diagram 1: Catalyst Selection Decision Tree

Figure 1: A logic flow for selecting the optimal catalytic system based on the stability of the heterocyclic boronic acid.

CatalystSelection Start Start: Benzo[c]isothiazol-4-ylboronic Acid CheckStability Is the substrate prone to protodeboronation? Start->CheckStability Standard Standard Conditions: Pd(dppf)Cl2, K2CO3, Dioxane/H2O CheckStability->Standard No (e.g., Phenyl-B(OH)2) Instable High Instability Risk (2,1-benzisothiazole core) CheckStability->Instable Yes Opt1 Strategy A: Fast Transmetalation Catalyst: Pd-XPhos or Pd-SPhos G3 Base: K3PO4 (anhydrous) Solvent: THF or Toluene Instable->Opt1 Direct Coupling Opt2 Strategy B: MIDA Boronate Route (If acid degrades on storage) Slow release conditions Instable->Opt2 If yields < 20%

Caption: Decision matrix for coupling labile heterocyclic boronic acids. For Benzo[c]isothiazole, Strategy A is the primary recommendation.

Experimental Protocol: The "Protected" Suzuki Coupling

This protocol is optimized to minimize protodeboronation by using a highly active precatalyst (Buchwald G3) that facilitates rapid oxidative addition and transmetalation, outcompeting the degradation pathway.

Materials
  • Boronic Acid: Benzo[c]isothiazol-4-ylboronic acid (1.2 equiv)

  • Halide: Aryl bromide or chloride (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K3PO4 (2.0 equiv, finely ground, anhydrous)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), XPhos Pd G3 (0.02 equiv), and K3PO4 (2.0 equiv).

  • Solvation: Add anhydrous THF (concentration 0.1 M). Note: Avoid water cosolvents to suppress protodeboronation.

  • Activation: Seal the vial and stir vigorously. Heat to 60°C .

    • Why 60°C? Higher temperatures (100°C+) may degrade the 2,1-benzisothiazole ring. Lower temperatures may not overcome the steric activation energy at the C4 position.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the "de-boronated" byproduct (Benzo[c]isothiazole, mass = M-B(OH)2+H).

    • Troubleshooting: If de-boronation is >10%, switch to Pd(OAc)2 / SPhos (1:2 ratio) which creates a very bulky active species that can protect the boronic acid.

  • Workup: Filter through a celite pad, concentrate, and purify via flash chromatography (neutral alumina or silica buffered with 1% Et3N) to prevent acid-catalyzed decomposition of the heterocycle.

Strategic Application: Bioisosteric Mapping

When should you use this building block? It is best deployed when you need to modulate the physicochemical properties of a lead compound without altering its steric envelope significantly.

Diagram 2: Scaffold Hopping Vector Map

Figure 2: Comparison of vectors and properties for C4-substituted fused heterocycles.

Bioisosteres Target Drug Candidate Optimization BenzoThio Benzothiophene (High LogP, Metabolic Stable) Target->BenzoThio Standard Start BenzoC Benzo[c]isothiazole (Dipole +, Solubility ++, Novelty) BenzoThio->BenzoC Reduce LogP Maintain Sterics Indole Indole (H-Bond Donor, Reactive N) Indole->BenzoC Remove H-Donor Keep Polarity

Caption: Strategic rationale for selecting Benzo[c]isothiazole during Lead Optimization (LO) phases.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Clerici, F., Gelmi, M. L., Pellegrino, S., & Pocar, D. (2016). Chemistry of 2,1-Benzisothiazoles (Benzo[c]isothiazoles). Top Heterocyclic Chemistry, 43, 1-34. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Comparative

Comparative Guide: In-Vitro Profiling of Benzo[c]isothiazol-4-ylboronic Acid Scaffolds

Executive Summary: The Heterocyclic Advantage This guide provides a technical framework for evaluating Benzo[c]isothiazol-4-ylboronic acid (BcI-BA) derivatives as covalent inhibitors, specifically targeting serine protea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heterocyclic Advantage

This guide provides a technical framework for evaluating Benzo[c]isothiazol-4-ylboronic acid (BcI-BA) derivatives as covalent inhibitors, specifically targeting serine proteases (e.g., proteasome, elastase) or


-lactamases.

While Phenylboronic acids (PBA) (e.g., Bortezomib intermediates) represent the industry standard, they often suffer from limited structural diversity and suboptimal Lewis acidity tuning. The BcI-BA scaffold offers a "scaffold hop" that utilizes the electron-withdrawing nature of the isothiazole ring to modulate the electrophilicity of the boron warhead.

Key Comparison Verdict:

  • Potency: BcI-BA analogs generally exhibit higher Lewis acidity than PBAs, leading to tighter

    
     values for nucleophilic serine attacks.
    
  • Stability: BcI-BA compounds are more susceptible to oxidative deboronation than Benzoxaboroles, requiring rigorous stability profiling early in the cascade.

  • Selectivity: The fused bicyclic system provides distinct steric vectors (compared to the flat phenyl ring), potentially improving selectivity profiles against off-target proteases.

Comparative Technical Analysis

The following table contrasts the Benzo[c]isothiazole scaffold with the two primary alternatives: standard Phenylboronic Acids (First Gen) and Benzoxaboroles (Second Gen).

FeatureBenzo[c]isothiazol-4-ylboronic Acid (BcI-BA)Phenylboronic Acid (PBA)Benzoxaborole (Cyclic)
Warhead Mechanism Reversible Covalent (

)
Reversible Covalent (

)
Reversible Covalent (Strained)
Electronic Character Electron Deficient (High Lewis Acidity)Neutral/TunableTunable (Hemiboronic)
Target Affinity (

)
High (Stronger Serine Trap)Moderate to HighModerate
Metabolic Stability Low to Moderate (Heterocycle-Boron bond labile to oxidation)Moderate (P450 oxidation)High (Cyclization protects boron)
Solubility (Aq) Moderate (Polar Heterocycle)Low (often requires formulation)High
Primary Risk Oxidative Deboronation & Ring OpeningRapid ClearanceSynthetic Complexity
Mechanism of Action & Rationale

The primary utility of BcI-BA is its ability to form a tetrahedral boronate adduct with the catalytic serine (or threonine) of the target enzyme.[1] The isothiazole ring (N-S bond) pulls electron density from the aromatic system, making the boron atom more electrophilic than in a standard phenyl ring.

Pathway Diagram: Covalent Inhibition Mechanism

MOA cluster_0 Critical Differentiator Enzyme Free Enzyme (Serine-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Kon) Inhibitor BcI-BA Inhibitor (sp2 Boron) Inhibitor->Complex Binding (Kon) TS Transition State (Tetrahedral) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (sp3 Boronate) TS->Adduct Stabilization Adduct->Enzyme Slow Dissociation (Koff)

Caption: The BcI-BA scaffold enhances the transition state stabilization (green box) via increased Lewis acidity compared to phenyl analogs.

Critical Experimental Protocols

To validate the BcI-BA scaffold, you must run a "Self-Validating" screening cascade. Do not rely on


 alone, as it is time-dependent for covalent inhibitors.
Protocol A: Kinetic Profiling (

)

Purpose: To determine the efficiency of the covalent bond formation.

  • Reagents:

    • Target Enzyme (e.g., 20S Proteasome, 1 nM final).

    • Fluorogenic Substrate (e.g., Suc-LLVY-AMC).

    • BcI-BA Test Compound (7-point dilution).

  • Workflow:

    • Pre-incubation: Incubate Enzyme + Inhibitor for varying times (

      
       min).
      
    • Trigger: Add Substrate and monitor fluorescence (Ex 360nm / Em 460nm) continuously for 60 min.

  • Data Analysis:

    • Plot

      
       vs. [Inhibitor].
      
    • Fit to hyperbolic equation:

      
      
      
    • Success Metric: A

      
       indicates a potent covalent binder.
      
Protocol B: Oxidative Stability Challenge (The "Stress Test")

Purpose: Boronic acids are prone to oxidative deboronation (replacing


 with 

). The electron-poor BcI scaffold may accelerate this via ipso-substitution.
  • System: Phosphate Buffer (pH 7.4) + 100 µM

    
     (mimicking cellular ROS).
    
  • Procedure:

    • Dissolve BcI-BA compound to 10 µM.

    • Add

      
       and incubate at 37°C.
      
    • Sample at

      
       hours.
      
    • Analysis: LC-MS/MS. Monitor the disappearance of Parent (M) and appearance of the Phenolic/Hydroxy-isothiazole product (M-26).

  • Benchmark:

    • Pass: < 20% degradation at 4 hours.

    • Fail: > 50% degradation (indicates the compound will likely fail in vivo due to ROS).

Screening Decision Workflow

Use this logic gate to decide when to advance a BcI-BA compound versus switching to a Benzoxaborole.

ScreeningCascade Start Synthesis of BcI-BA Analog Stability H2O2 Stability Assay (Protocol B) Start->Stability Decision1 >80% Stable @ 4h? Stability->Decision1 Potency Enzyme Kinetics (k_inact/K_I) Decision2 k_inact/K_I > 10^4? Potency->Decision2 Permeability PAMPA / Caco-2 Lead Lead Candidate Permeability->Lead High Permeability Decision1->Potency Yes Stop Discard / Redesign (Switch to Benzoxaborole) Decision1->Stop No (Deboronation Risk) Decision2->Permeability Yes Decision2->Stop No (Low Affinity)

Caption: A "Fail-Fast" cascade prioritizing oxidative stability, the Achilles' heel of heterocyclic boronic acids.

References
  • Assay Guidance Manual (NCBI). Enzyme Inhibition Assays: Guidance for Covalent Inhibitors. National Center for Advancing Translational Sciences.[2][3] [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]

  • Hall, D. G. (2011). Structure, properties, and preparation of boronic acid derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Coussens, N. P., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery.[4] Clinical and Translational Science. [Link]

  • Baker, S. J., et al. (2009). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry. (Discusses Benzoxaborole vs Boronic acid stability). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Benzo[c]isothiazol-4-ylboronic Acid

Executive Safety Summary Benzo[c]isothiazol-4-ylboronic acid is not a generic reagent; it presents a dual-hazard profile that requires specific attention beyond standard organic synthesis protocols. The Boronic Acid Moie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Benzo[c]isothiazol-4-ylboronic acid is not a generic reagent; it presents a dual-hazard profile that requires specific attention beyond standard organic synthesis protocols.

  • The Boronic Acid Moiety: Like many boronic acids, this compound is a solid that can generate electrostatic dust, leading to respiratory (H335) and ocular irritation (H319).

  • The Benzisothiazole Core: This heterocyclic core is structurally related to Benzisothiazolinone (BIT), a known skin sensitizer (H317) . Repeated exposure, even at low levels, can lead to allergic contact dermatitis.

Critical Directive: Treat this compound as a Sensitizer and a Severe Eye Irritant . Do not handle on an open benchtop.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Engineering Control Verification
  • Primary Containment: All solid handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.

  • Static Control: Boronic acids are often fluffy, electrostatic solids. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder that bypasses containment.

PPE Selection Matrix

The following matrix is designed to prevent dermal absorption (sensitization risk) and mucosal irritation.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil / 0.1mm)Outer: Nitrile (Extended Cuff, 5-8 mil)Sensitization Barrier. Isothiazole derivatives can permeate thin nitrile over time. The outer glove protects against gross contamination; the inner glove prevents contact during doffing.
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Avoid standard safety glasses during solid handling.Dust Migration. Safety glasses have gaps. Electrostatic boronic acid dust can migrate around lenses, causing severe irritation to the conjunctiva.
Respiratory Fume Hood (Primary) N95/P100 (Emergency only)Inhalation Sensitization. While primarily a skin sensitizer, inhaling dust can trigger mucosal immune responses.
Body Lab Coat (High-Neck/Snap) + Tyvek Sleeves (Optional)Wrist Gap Protection. The gap between the glove cuff and lab coat sleeve is the #1 exposure point. Tyvek sleeves seal this vulnerability.

Visual Workflow: PPE Decision Logic

This logic gate ensures you adjust protection levels based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling Benzo[c]isothiazol-4-ylboronic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form (High Dust Risk) State_Check->Solid Weighing / Transfer Solution Solubilized in Solvent (Splash Risk) State_Check->Solution Reaction / Extraction Protocol_A PROTOCOL A (High Level) 1. Fume Hood MANDATORY 2. Goggles (Sealed) 3. Double Nitrile Gloves 4. Anti-static measures Solid->Protocol_A Protocol_B PROTOCOL B (Standard) 1. Fume Hood Recommended 2. Safety Glasses w/ Side Shields 3. Single Nitrile Gloves (Check solvent compatibility) Solution->Protocol_B

Figure 1: PPE Decision Tree based on physical state. Note that solid handling requires significantly higher eye protection due to dust migration risks.

Operational Protocol: Safe Weighing & Solubilization

Objective: Solubilize the compound without generating airborne dust or contaminating the workspace.

Step 1: Preparation
  • Balance Setup: Place the analytical balance inside the fume hood. If vibrations are an issue, use a marble balance table.

  • Static Check: If the powder clings to the spatula, it is statically charged. Do not force it. Use an ionizing gun (e.g., Zerostat) to neutralize the vial before opening.

Step 2: The "Sandwich" Weighing Method

This method minimizes the time the open container is exposed to air.

  • Tare a clean, dry vial with a cap.

  • Open the source container only inside the hood.

  • Transfer approximately the desired amount to the tared vial.

  • Cap the vial immediately.

  • Weigh the closed vial.

  • Adjust mass if necessary, but never return excess material to the source container (prevents cross-contamination and hydrolysis).

Step 3: Solubilization (The "Sticky" Factor)

Boronic acids can form "gummy" clumps when solvent is added rapidly.

  • Add the solvent (e.g., DMSO, MeOH) slowly down the side of the vial.

  • Vortex immediately.

  • Observation: Ensure the solution is clear. Isothiazole derivatives can sometimes precipitate if the pH is not neutral.

Emergency Response & Disposal

Self-Validating System: Ensure your spill kit contains universal absorbent pads , not just clay kitty litter, which is ineffective for chemical decontamination.

Spill Response (Solid)
  • Do NOT sweep. Sweeping generates dust.

  • Cover the spill with a wet paper towel (dampened with water or compatible solvent) to suppress dust.

  • Scoop the damp material into a wide-mouth hazardous waste jar.

  • Wipe the area with a 10% soap solution (to remove the sensitizer) followed by water.

Waste Disposal Plan

Boron compounds are often restricted from municipal wastewater (Red Listed) due to aquatic toxicity.

Waste StreamClassificationDisposal Action
Solid Waste Hazardous Organic SolidCollect in "Solid Hazardous Waste" drum. Label as "Boron Compound / Sensitizer".
Liquid Waste Hazardous Organic LiquidSegregate into Halogenated or Non-Halogenated streams based on the solvent used.
Aquatic Toxicity Strict Containment NEVER pour down the drain.[1] Boron is phytotoxic and difficult to remove in water treatment.

Visual Workflow: Exposure Response

Immediate action steps in case of barrier failure.

Exposure_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Sensitization Risk) Type->Skin Eye Eye Contact (Irritation Risk) Type->Eye Action_Skin 1. Doff gloves immediately 2. Wash w/ SOAP & WATER (15 min) 3. Do NOT use solvents (increases absorption) Skin->Action_Skin Action_Eye 1. Flush at Eyewash Station (15 min) 2. Hold eyelids open 3. Seek Medical Attention (Ophthalmologist) Eye->Action_Eye Report Report to EHS / Occ Health Action_Skin->Report Action_Eye->Report

Figure 2: Immediate response logic for skin or eye contact.[1][2][3][4][5][6] Note the prohibition of solvents for skin cleaning.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Boronic Acids. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2022). Substance Information: 1,2-Benzisothiazol-3(2H)-one (Sensitization Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Context for handling stability and hydrolysis).
  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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